Product packaging for CNX-1351(Cat. No.:CAS No. 1276105-89-5)

CNX-1351

Cat. No.: B612259
CAS No.: 1276105-89-5
M. Wt: 573.71
InChI Key: DLNUPKDFXMWRFP-UHFFFAOYSA-N
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Description

CNX-1351 is a covalent inhibitor of PI3Kα (IC50 = 6.8 nM). It is selective for PI3Kα over PI3Kβ, -γ, and -δ (IC50s = 166, 240.3, and 3,020 nM, respectively), as well as PI3KC2A, PI3KC, PI4Kα, PI4Kβ, SPHK1, and SPHK2 (IC50s = >1 µM for all). This compound (500 nM) inhibits phosphorylation of Akt in SKOV3 cells. It inhibits the growth of SKOV3 and MCF-7 cancer cells (GI50s = 77.6 and 54.7 nM, respectively). This compound (100 mg/kg) inhibits Akt phosphorylation in mouse spleen.>This compound is a selective covalent Inhibitor of PI3Kα. In an end point assay, this compound potently inhibited PI3Kα and was 20−400 times less potent against β, γ, and δ. This compound inhibit PI3Kα signaling in cells and shows prolonged inhibition consistent with a covalent mechanism of Action. This compound inhibits growth of cells dependent on PI3Kα. This compound also inhibits PI3Kα signaling in vivo and bonds to p110α.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N7O3S B612259 CNX-1351 CAS No. 1276105-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNUPKDFXMWRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of CNX-1351

Introduction

This compound is a potent, isoform-selective, and targeted covalent inhibitor of the lipid kinase Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common event in many human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[4][5] this compound was developed through rational drug design to specifically target PI3Kα, offering a potential therapeutic strategy for tumors dependent on this signaling pathway.[3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

The primary mechanism of action of this compound is the irreversible inactivation of PI3Kα. This is achieved through a targeted covalent modification of a specific amino acid residue within the enzyme's ATP-binding pocket.[3][4][6]

1. Covalent Binding to Cysteine 862: Mass spectrometry and X-ray crystallography studies have demonstrated that this compound forms a covalent bond with the thiol group of cysteine 862 (C862) on the p110α subunit.[3][4][6][7] This covalent interaction leads to prolonged and irreversible inhibition of the kinase's activity.[][9][10]

2. Isoform Selectivity: The high selectivity of this compound for the α-isoform is attributed to the fact that C862 is a unique residue to PI3Kα.[3][4] The corresponding residues in the other Class I PI3K isoforms (β, γ, and δ) are different amino acids, and therefore, these isoforms are not covalently modified by this compound.[3][4][6] This results in significantly lower potency against PI3Kβ, PI3Kγ, and PI3Kδ.[2][][9][10]

3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: PI3Kα, when activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt.[5] By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to the suppression of the entire downstream signaling cascade. This is evidenced by the potent inhibition of Akt phosphorylation at Serine 473 (p-AktSer473) in both cellular and in vivo models following treatment with this compound.[1][2][7][11]

4. Anti-proliferative Effects in Cancer Cells: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] In cancer cells harboring activating PIK3CA mutations (e.g., H1047R in SKOV3 ovarian cancer cells and E545K in MCF-7 breast cancer cells), this pathway is constitutively active, driving tumorigenesis.[1] this compound demonstrates potent anti-proliferative effects in these PI3Kα-dependent cancer cell lines, leading to growth inhibition.[1][2][3][11]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Format
PI3Kα 6.8 HTRF
PI3Kβ166HTRF
PI3Kγ240.3HTRF
PI3Kδ3,020HTRF
PI3KC2A>1,000ADP-GLO
PI3KC>1,000ADP-GLO
PI4Kα>1,000ADP-GLO
PI4Kβ>1,000ADP-GLO
SPHK1>1,000ADP-GLO
SPHK2>1,000ADP-GLO
Data sourced from Cayman Chemical product information.[2]

Table 2: Cellular Activity of this compound in PIK3CA-Mutant Cancer Cell Lines

Cell LineCancer TypePIK3CA MutationParameterValue (nM)
SKOV3OvarianH1047REC50 (PI3K Signaling)10 - 100
SKOV3OvarianH1047RGI50 (96h)77.6 - 78
MCF-7BreastE545KGI50 (96h)54.7 - 55
Data compiled from multiple sources.[1][2][11]

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments.

1. In Vitro Lipid Kinase Assay

  • Objective: To determine the potency and selectivity of this compound against a panel of lipid kinases.

  • Methodology:

    • This compound was tested in a 10-concentration IC50 curve with 3-fold serial dilutions, starting from a high concentration of 1 µM.[1][11]

    • Reactions were conducted at an ATP concentration of 10 µM.[1][11]

    • For PI3Kα, β, γ, and δ, a Homogeneous Time-Resolved Fluorescence (HTRF) assay format was employed. The substrate used was phosphatidylinositol 4,5-bisphosphate.[1][11]

    • For other kinases in the panel, an ADP-GLO assay format was used. Substrates varied depending on the kinase (e.g., sphingosine for SPHK1/2, phosphatidylinositol for others).[1][11]

    • The resulting data was used to calculate the IC50 values for each kinase.

2. Cell-Based Proliferation and Signaling Assays

  • Objective: To evaluate the functional consequence of PI3Kα inhibition on cell growth and downstream signaling.

  • Methodology:

    • Cell Lines: SKOV3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation) cells were used.[1][11]

    • Growth Inhibition (GI50): Cells were treated with varying concentrations of this compound for 96 hours. Cell viability was then measured to determine the concentration required to inhibit growth by 50% (GI50).[1][11]

    • Signaling Inhibition (EC50): SKOV3 cells were treated with this compound. The levels of phosphorylated Akt (p-AktSer473) were measured, typically by immunoblotting or ELISA, to determine the effective concentration required to inhibit the signaling pathway by 50% (EC50).[1][2][11]

3. In Vivo Target Engagement and Pharmacodynamic Studies

  • Objective: To confirm that this compound inhibits PI3Kα signaling and engages its target in a living organism.

  • Methodology:

    • Animal Model: Nude mice were used for the study.[1][11]

    • Dosing: this compound was administered via intraperitoneal injection at a dose of 100 mg/kg once daily for 5 consecutive days.[1][7][11]

    • Sample Collection: Spleens were harvested from the mice at specified times (e.g., 1 to 24 hours) after the final dose.[1][11]

    • Analysis: Spleen lysates were analyzed by immunoblot to quantify the levels of p-AktSer473 as a pharmacodynamic marker of PI3K pathway inhibition. Target occupancy, confirming the binding of the inhibitor to PI3Kα, was also assessed.[1][11]

Visualizations

Signaling Pathway

PI3K_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Recruitment & Activation CNX1351 This compound CNX1351->PI3Ka Covalent Inhibition pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAkt->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow: In Vivo Pharmacodynamics

InVivo_Workflow cluster_protocol In Vivo Protocol cluster_analysis Analysis start Nude Mice Model dosing Dose this compound (100 mg/kg, IP, 5 days) start->dosing harvest Harvest Spleens (1-24h post-final dose) dosing->harvest lysate Prepare Spleen Lysates harvest->lysate immunoblot Immunoblot Analysis lysate->immunoblot readout Quantify p-AktSer473 levels (Pharmacodynamic Marker) immunoblot->readout

Caption: Workflow for in vivo pharmacodynamic assessment of this compound.

References

CNX-1351: An In-Depth Technical Guide to its In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα).[1] As a critical component of the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers, PI3Kα represents a key therapeutic target. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental methodologies and a summary of its inhibitory activity.

Mechanism of Action

This compound functions as a targeted covalent inhibitor, forming an irreversible bond with a specific cysteine residue within the PI3Kα isoenzyme. This targeted approach provides a high degree of selectivity and prolonged inhibition.

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CNX1351 This compound CNX1351->PI3K Covalent Inhibition (Cys862)

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

In Vitro Potency and Selectivity

The in vitro potency of this compound has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Enzymatic Activity
TargetIC50 (nM)Assay Format
PI3Kα 6.8 HTRF
PI3Kβ166HTRF
PI3Kγ240.3HTRF
PI3Kδ3,020HTRF
PI3KC2A>1000ADP-GLO
PI3KC2B>1000ADP-GLO
PI4Kα>1000ADP-GLO
PI4Kβ>1000ADP-GLO
SPHK1>1000ADP-GLO
SPHK2>1000ADP-GLO

Table 1: In vitro inhibitory activity of this compound against a panel of lipid kinases. Data indicates high selectivity for PI3Kα.

Cellular Activity
Cell LinePIK3CA MutationEC50 (nM)GI50 (nM)
SKOV3 (Ovarian Cancer)H1047R10-10078
MCF-7 (Breast Cancer)E545KNot Reported55

Table 2: Cellular potency and antiproliferative efficacy of this compound in cancer cell lines with activating PIK3CA mutations.[1]

Experimental Protocols

The following sections detail the general methodologies employed to assess the in vitro potency and efficacy of this compound.

Lipid Kinase Inhibition Assays (HTRF & ADP-GLO)

The inhibitory activity of this compound against a panel of lipid kinases was determined using either a Homogeneous Time-Resolved Fluorescence (HTRF) assay or the ADP-Glo™ Kinase Assay.

HTRF Assay (for PI3Kα, β, γ, δ):

This assay is a competitive immunoassay that measures the production of PIP3.

  • Reaction Setup : The kinase reaction is performed in a suitable buffer containing the respective PI3K enzyme, the substrate phosphatidylinositol 4,5-bisphosphate (PIP2), ATP, and varying concentrations of this compound.

  • Incubation : The reaction is incubated at room temperature to allow for enzymatic activity.

  • Detection : A detection mixture containing a GST-tagged GRP1-PH domain (which binds to PIP3), an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (acceptor fluorophore) is added.

  • Signal Measurement : The plate is read on an HTRF-compatible reader. In the absence of inhibition, the generated PIP3 binds to the PH domain, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This compound-mediated inhibition of PIP3 production leads to a decrease in the FRET signal.

ADP-Glo™ Kinase Assay (for other kinases):

This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction : The kinase, substrate (e.g., phosphatidylinositol), ATP, and this compound are incubated together.

  • ATP Depletion : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : Kinase Detection Reagent is added to convert the produced ADP into ATP.

  • Luminescence Measurement : The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is proportional to the initial kinase activity.

Kinase_Assay_Workflow cluster_htrf HTRF Assay cluster_adpglo ADP-Glo Assay htrf_start Kinase Reaction (PI3K, PIP2, ATP, this compound) htrf_detect Add Detection Reagents (GST-PH, Ab-Eu, SA-XL665) htrf_start->htrf_detect htrf_read Measure FRET Signal htrf_detect->htrf_read adp_start Kinase Reaction (Kinase, Substrate, ATP, this compound) adp_deplete Add ADP-Glo Reagent (Deplete ATP) adp_start->adp_deplete adp_convert Add Kinase Detection Reagent (ADP -> ATP) adp_deplete->adp_convert adp_read Measure Luminescence adp_convert->adp_read Cell_Proliferation_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate for 96 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate GI50 measure->analyze

References

CNX-1351: A Technical Guide on Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetics (PK) and bioavailability of CNX-1351 is limited. The primary literature describing the compound notes its "poor pharmacokinetics" as a limiting factor for its efficacy, but does not provide detailed quantitative data such as Cmax, Tmax, AUC, half-life, or oral bioavailability percentages. This guide therefore focuses on the available preclinical data regarding its mechanism of action and in vivo pharmacodynamic effects.

Introduction

This compound is a potent and isoform-selective targeted covalent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It was developed as a tool to investigate the specific biological roles of the PI3Kα isoform in cancer signaling pathways.[1][2] this compound covalently modifies cysteine 862 (C862) in the ATP-binding pocket of PI3Kα, a residue that is not conserved in other Class I PI3K isoforms, thereby conferring its selectivity.[1][2] Despite its potent and selective inhibition of PI3Kα, its development has been hampered by unfavorable pharmacokinetic properties.[3]

Mechanism of Action

This compound is a covalent inhibitor that forms an irreversible bond with its target protein, PI3Kα. This mechanism of action leads to a prolonged duration of target inhibition that is not solely dependent on the plasma concentration of the drug. The primary target of this compound is the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 PIP3 PIP3 PI3Ka->PIP3 CNX1351 This compound CNX1351->PI3Ka Inhibits (covalently) PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellSurvival Cell Survival CellGrowth Cell Growth & Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Pharmacodynamic Studies

While specific pharmacokinetic parameters for this compound are not available, in vivo studies in mouse models have been conducted to assess its pharmacodynamic effects, specifically the inhibition of its target pathway.

Data Summary

The following table summarizes the key parameters and findings from the in vivo pharmacodynamic study of this compound.

ParameterValue / DescriptionReference
Animal Model Nude mice[4]
Dosing Regimen 100 mg/kg, intraperitoneal (IP) injection, once daily for 5 days[4]
Pharmacodynamic Marker Phosphorylation of Akt at Serine 473 (p-AktSer473)[4]
Tissue Analyzed Spleen[4]
Key Finding Inhibition of PI3K signaling, as measured by a decrease in p-AktSer473, was observed at 1 and 4 hours after the last dose.[4]

Experimental Protocols

In Vivo Mouse Study for Pharmacodynamics

Objective: To determine the in vivo target engagement and pharmacodynamic effect of this compound by measuring the inhibition of PI3K signaling.

Animal Model:

  • Nude mice.

Dosing:

  • This compound was administered at a dose of 100 mg/kg via intraperitoneal (IP) injection.

  • Dosing was performed once daily for five consecutive days.

  • A vehicle control group was likely included, though not explicitly detailed in the available summary.

Sample Collection and Analysis:

  • Spleens were harvested from the mice at various time points (1 to 24 hours) after the final dose.

  • The harvested spleens were processed to prepare protein lysates.

  • Immunoblotting (Western blotting) was performed on the protein lysates to detect the levels of phosphorylated Akt at serine 473 (p-AktSer473).

  • The levels of p-AktSer473 were used as a biomarker for the inhibition of the PI3K signaling pathway.

experimental_workflow start Start dosing Nude Mice Dosing (100 mg/kg IP, QD x 5d) start->dosing harvest Spleen Harvest (1-24h post-last dose) dosing->harvest lysate Protein Lysate Preparation harvest->lysate immunoblot Immunoblotting (Western Blot) lysate->immunoblot analysis Analysis of p-AktSer473 Levels immunoblot->analysis end End analysis->end

Figure 2: Experimental workflow for the in vivo pharmacodynamic assessment of this compound.

Bioavailability and Pharmacokinetics: Data Gap

As previously stated, there is a notable absence of quantitative bioavailability and pharmacokinetic data for this compound in the public domain. The statement that the compound possesses "poor pharmacokinetics" suggests that it may have issues with one or more of the following:

  • Low oral bioavailability: The fraction of an orally administered dose that reaches systemic circulation may be minimal.

  • Rapid metabolism: The compound may be quickly broken down by metabolic enzymes, leading to a short half-life.

  • Poor absorption: The physicochemical properties of the compound might limit its absorption from the gastrointestinal tract.

  • High clearance: The drug may be rapidly removed from the body.

The lack of this critical data prevents a thorough assessment of the compound's drug-like properties and has been cited as a reason for the development of optimized analogs.

Conclusion

This compound is a valuable research tool for its potent and selective covalent inhibition of PI3Kα. Its mechanism of action provides sustained target engagement, which has been demonstrated in vivo through the reduction of p-Akt levels in mouse models. However, the significant limitation of its "poor pharmacokinetics" has hindered its further development. This technical guide summarizes the currently available preclinical information, highlighting both the established pharmacodynamic effects and the critical gap in our understanding of its pharmacokinetic profile and bioavailability. Future research and publication of these data would be necessary for a complete evaluation of this compound's therapeutic potential.

References

CNX-1351: A Covalent PI3Kα Inhibitor as a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CNX-1351 is a potent and selective covalent inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Initially developed as an anti-cancer agent, recent research has unveiled its promising potential as a broad-spectrum antiviral agent against a range of RNA viruses. Mechanistic studies have demonstrated that this compound exerts its antiviral effects by targeting the host PI3K-Akt signaling pathway, a crucial cellular cascade often hijacked by viruses to facilitate their replication. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, antiviral activity, and the experimental protocols used to elucidate its function.

Introduction to this compound

This compound is a small molecule that functions as a targeted covalent inhibitor of PI3Kα[1][2]. It forms an irreversible covalent bond with a non-catalytic cysteine residue, Cys862, which is unique to the p110α isoform, thereby ensuring its high selectivity[3][4][5]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. The antiviral activity of this compound stems from the reliance of many viruses on the host PI3K-Akt pathway for various stages of their life cycle, including entry, replication, and egress.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1276105-89-5[1]
Molecular Formula C30H35N7O3S[1]
Molecular Weight 573.71 g/mol [1]
Mechanism of Action Covalent inhibitor of PI3Kα[1][2]
Target p110α subunit of PI3K[1]

Mechanism of Antiviral Action

The primary mechanism underlying the antiviral activity of this compound is the inhibition of the host PI3K-Akt signaling pathway. Viruses are obligate intracellular parasites that exploit host cellular machinery for their own replication. The PI3K-Akt pathway is a key cellular signaling network that is often manipulated by viruses to create a favorable environment for their propagation.

By covalently modifying and inhibiting PI3Kα, this compound disrupts this signaling cascade, thereby impeding viral replication. This has been demonstrated to be effective against several RNA viruses, including Rift Valley fever virus (RVFV), Chikungunya virus (CHIKV), and Severe fever with thrombocytopenia syndrome virus (SFTSV).

The PI3K-Akt Signaling Pathway in Viral Infections

The PI3K-Akt pathway plays a multifaceted role in viral infections. Upon activation by various stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, influencing cellular processes such as:

  • Cell Survival and Apoptosis: Many viruses activate the PI3K-Akt pathway to inhibit apoptosis, thereby prolonging the life of the host cell to maximize viral progeny production.

  • Protein Synthesis: The pathway can enhance protein synthesis, providing the necessary building blocks for viral components.

  • Viral Entry and Trafficking: For some viruses, this pathway is implicated in the endocytic uptake and intracellular trafficking of viral particles.

Inhibition of Viral Replication by this compound

This compound's inhibition of PI3Kα disrupts the downstream signaling of Akt, thereby counteracting the pro-viral state induced by the virus. Experimental evidence from time-of-addition assays indicates that this compound acts at a post-entry stage of the viral life cycle, specifically inhibiting viral genome replication. This suggests that the PI3K-Akt pathway is crucial for the formation or function of the viral replication complex.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Survival Cell Growth & Survival Akt->Cell_Growth_Survival Promotes Viral_Replication Viral Replication Akt->Viral_Replication Supports Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Protein_Synthesis Protein Synthesis Downstream_Effectors->Protein_Synthesis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds CNX_1351 This compound CNX_1351->PI3K Covalently Inhibits Virus RNA Virus Virus->PI3K Hijacks to activate

Caption: PI3K-Akt signaling pathway and the inhibitory action of this compound.

Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against a panel of RNA viruses in preclinical studies. The primary evidence for its efficacy comes from in vitro cell culture-based assays.

Quantitative Antiviral Activity of this compound

VirusAssay TypeCell LineEndpoint MeasuredResultReference
Rift Valley Fever Virus (RVFV) Minigenome AssayBHK-T7Luciferase ActivityReduced to 20-40% of DMSO control[6]
Rift Valley Fever Virus (RVFV) Viral Replicon Particle (VRP) InfectionHuh-7Percentage of mGreen-positive cellsSignificant inhibition[7]
Chikungunya Virus (CHIKV) Time-of-Addition AssayNot SpecifiedInfected CellsInhibition at post-entry step[6]
Severe fever with thrombocytopenia syndrome virus (SFTSV) Time-of-Addition AssayNot SpecifiedInfected CellsInhibition at post-entry step[6]

Note: Specific EC50 or IC50 values for the antiviral activity of this compound have not been reported in the reviewed literature. The available data indicates a significant reduction in viral replication.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the antiviral properties of this compound.

Time-of-Addition Assay

This assay is employed to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.

Protocol:

  • Cell Seeding: Plate susceptible host cells (e.g., Huh-7) in multi-well plates and culture to an appropriate confluency.

  • Compound Addition Strategies:

    • Full-Time: Add this compound to the cell culture medium before viral infection and maintain it throughout the experiment.

    • Entry: Pre-incubate cells with this compound for 1 hour, then infect the cells in the presence of the compound. After the viral adsorption period (typically 1-2 hours), remove the inoculum and the compound, and add fresh medium.

    • Post-Entry: Infect the cells with the virus. After the adsorption period, remove the inoculum and add a medium containing this compound.

  • Viral Infection: Infect the cells with the virus of interest (e.g., RVFV, CHIKV, SFTSV) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a duration appropriate for the virus to complete its replication cycle (e.g., 12-24 hours).

  • Analysis: Quantify the extent of viral infection in each treatment group. This can be achieved through various methods, such as:

    • Flow Cytometry: For viruses expressing a fluorescent reporter protein (e.g., GFP).

    • Plaque Assay: To determine the titer of infectious virus particles produced.

    • qRT-PCR: To quantify viral RNA levels.

  • Data Interpretation: Compare the level of infection in the treated groups to an untreated (DMSO) control. Significant inhibition in the "Post-Entry" and "Full-Time" groups, but not in the "Entry" group, indicates that the compound targets a post-entry stage of the viral life cycle.

Time_of_Addition_Workflow cluster_full_time Full-Time Treatment cluster_entry Entry Phase Treatment cluster_post_entry Post-Entry Treatment A1 Add this compound B1 Infect with Virus A1->B1 C1 Incubate B1->C1 D1 Analyze C1->D1 A2 Add this compound B2 Infect with Virus A2->B2 C2 Remove Compound B2->C2 D2 Incubate C2->D2 E2 Analyze D2->E2 A3 Infect with Virus B3 Add this compound A3->B3 C3 Incubate B3->C3 D3 Analyze C3->D3

Caption: Workflow for the time-of-addition assay.

Minigenome Assay

This assay specifically assesses the effect of a compound on viral genome replication and transcription in the absence of a full-length virus, providing a higher level of biosafety.

Protocol:

  • Plasmid Constructs:

    • A plasmid expressing the viral RNA-dependent RNA polymerase (L protein).

    • A plasmid expressing the viral nucleoprotein (N protein).

    • A plasmid containing a "minigenome" construct. This is a truncated version of a viral genome segment where the coding region is replaced by a reporter gene (e.g., luciferase or GFP), flanked by the viral non-coding regions necessary for replication and transcription.

    • For some systems, a plasmid expressing the T7 RNA polymerase is also co-transfected.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., BHK-T7) with the plasmids described above.

  • Compound Treatment: Add this compound at various concentrations to the transfected cells.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this involves lysing the cells and measuring luminescence using a luminometer. For GFP, this can be quantified by flow cytometry or fluorescence microscopy.

  • Data Analysis: Normalize the reporter gene activity in the this compound-treated cells to that of a vehicle-treated (DMSO) control. A dose-dependent decrease in reporter activity indicates inhibition of viral genome replication and/or transcription.

Minigenome_Assay_Workflow A Co-transfect cells with plasmids: - L protein (RdRp) - N protein - Minigenome (with reporter) B Treat with this compound A->B C Incubate B->C D Measure Reporter Gene (e.g., Luciferase) C->D E Analyze Data D->E

Caption: Workflow for the minigenome assay.

Future Directions and Conclusion

This compound represents a promising host-targeting antiviral candidate with a well-defined mechanism of action. Its ability to covalently inhibit PI3Kα, a host factor essential for the replication of multiple RNA viruses, provides a strong rationale for its further development.

Key areas for future research include:

  • Determination of Antiviral EC50 Values: Rigorous dose-response studies are required to quantify the in vitro potency of this compound against a broader range of viruses.

  • In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in relevant animal models of viral disease is a critical next step.

  • Resistance Studies: Investigating the potential for viruses to develop resistance to a host-targeting antiviral like this compound is essential.

  • Combination Therapy: Exploring the synergistic or additive effects of this compound in combination with direct-acting antiviral agents could lead to more effective treatment regimens.

References

Methodological & Application

Application Notes and Protocols for CNX-1351 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1] PI3Kα is a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in various human cancers, making it a compelling target for cancer therapy. This compound specifically and irreversibly binds to a unique cysteine residue (C862) in the active site of PI3Kα, leading to the inhibition of its kinase activity.[1] This targeted inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts a cascade of cellular processes including cell growth, proliferation, survival, and metabolism.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its anti-proliferative effects and its impact on the PI3K/Akt signaling pathway. The provided methodologies are specifically tailored for two well-characterized human cancer cell lines with activating PIK3CA mutations: SKOV-3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in inhibiting PI3K isoforms and the growth of cancer cell lines.

Table 1: this compound PI3K Isoform Inhibition

PI3K IsoformIC50 (nM)
PI3Kα6.8
PI3Kβ166
PI3Kδ240.3
PI3Kγ3020

Data sourced from MedchemExpress.

Table 2: this compound Anti-proliferative Activity

Cell LinePIK3CA MutationGI50 (nM) after 96h
SKOV-3H1047R78
MCF-7E545K55

Data sourced from Nacht et al., 2013 and MedchemExpress.

Signaling Pathway Diagram

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Ser473/Thr308) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Apoptosis Inhibition of Apoptosis pAkt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK CNX1351 This compound CNX1351->PI3K Covalent Inhibition

Caption: PI3K/Akt signaling pathway and this compound inhibition.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of SKOV-3 and MCF-7 cells.

Materials:

  • SKOV-3 (ATCC® HTB-77™) or MCF-7 (ATCC® HTB-22™) cells

  • For SKOV-3: McCoy's 5A Medium Modified (ATCC® 30-2007™)

  • For MCF-7: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation:

    • SKOV-3 Complete Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • MCF-7 Complete Growth Medium: EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a 5% CO₂ humidified incubator.

    • Monitor cell growth daily.

    • Change the medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a portion of the cell suspension to a new T-75 flask containing fresh complete growth medium at a subcultivation ratio of 1:3 to 1:6.

Cell Proliferation (MTS) Assay

This protocol details the measurement of cell viability and proliferation in response to this compound treatment using a colorimetric MTS assay.

MTS_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (96h) Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate (1-4h) AddMTS->Incubate3 Read Measure Absorbance (490 nm) Incubate3->Read Analyze Calculate GI50 Read->Analyze

Caption: Workflow for the MTS cell proliferation assay.

Materials:

  • SKOV-3 or MCF-7 cells

  • Complete growth medium (as described in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells as described in Protocol 1.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 1 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 96 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the GI50 (concentration that causes 50% growth inhibition) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Western Blotting for p-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473 to assess the downstream effects of this compound on the PI3K/Akt pathway.

Western_Blot_Workflow Start Seed Cells in 6-well plate Incubate1 Incubate until 70-80% confluent Start->Incubate1 Treat Treat with this compound (e.g., 100 nM, 1 µM) Incubate1->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody (p-Akt, Akt) Block->PrimaryAb SecondaryAb Incubate with HRP- conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL and image SecondaryAb->Detect Analyze Analyze band intensities Detect->Analyze

Caption: Workflow for Western blotting of p-Akt.

Materials:

  • SKOV-3 or MCF-7 cells

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed SKOV-3 or MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 100 nM and 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • (Optional but Recommended): Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles and product datasheets for further details. This information is for research use only and not for use in diagnostic procedures.

References

Application Notes and Protocols: CNX-1351 In Vivo Dosing for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and highly selective covalent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] As activating mutations in the PIK3CA gene (encoding p110α) are among the most common oncogenic drivers in human cancers, this compound presents a valuable tool for preclinical cancer research. These application notes provide detailed protocols and important considerations for the in vivo administration of this compound in mouse models, particularly in the context of cancer xenograft studies.

Mechanism of Action

This compound functions as a targeted covalent inhibitor, forming an irreversible bond with a non-catalytic cysteine residue (Cys862) unique to the p110α isoform.[4][5] This specific interaction leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5] The covalent and isoform-selective nature of this compound offers the potential for sustained target engagement with reduced off-target effects compared to non-covalent, pan-PI3K inhibitors.

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα (p110α) RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates CNX1351 This compound CNX1351->PI3Ka PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the reported in vivo dosing regimen for pharmacodynamic studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineMutationValue (nM)Reference
IC₅₀ (PI3Kα)--6.8[1][2]
GI₅₀SKOV3 (Ovarian)H1047R78[1]
GI₅₀MCF-7 (Breast)E545K55[1]

Table 2: Reported In Vivo Dosing for this compound in Mice

ParameterValue
Compound This compound
Mouse Strain Nude Mice
Dose 100 mg/kg
Route of Administration Intraperitoneal (IP)
Dosing Frequency Once daily
Duration 5 consecutive days
Pharmacodynamic Marker Inhibition of p-AktSer473 in spleen tissue
Reference [1]

Experimental Protocols

Preparation of this compound for In Vivo Dosing

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, light-protected vials

  • Sterile syringes and needles

Protocol:

  • Solubilization: Due to its limited aqueous solubility, a co-solvent system is recommended. This compound can be dissolved in DMSO at 1 mg/mL and further diluted with PBS (pH 7.2) to a ratio of 1:3 (DMSO:PBS) to achieve a final concentration of 0.25 mg/mL.[2]

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO and PBS as the dosing solution.

  • Dose Calculation: Calculate the required volume for injection based on the animal's body weight and the desired dose (e.g., 100 mg/kg).

  • Storage: Prepare the dosing solution fresh for each day of administration. If short-term storage is necessary, protect the solution from light and store at 4°C.

Intraperitoneal (IP) Injection Protocol for Mice

Materials:

  • Prepared this compound dosing solution or vehicle control

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different location.

  • Injection: Slowly and steadily inject the calculated volume of the this compound solution or vehicle control.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., SKOV3, MCF-7) start->cell_culture implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot for p-Akt) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating this compound in a cancer xenograft mouse model.

Important Considerations

  • Pharmacokinetics: It has been noted that this compound exhibits poor pharmacokinetic properties, which may limit its in vivo efficacy.[5] Researchers should be aware that the systemic exposure achieved with the recommended dosing regimen may vary.

  • Mouse Models: Nude mice are suitable for xenograft studies with human cancer cell lines such as SKOV3 (ovarian cancer) and MCF-7 (breast cancer), which have known PIK3CA mutations and have shown sensitivity to this compound in vitro.[1]

  • Intermittent Dosing: For PI3K inhibitors, intermittent dosing schedules have been explored to potentially improve the therapeutic window and reduce toxicity.[6] While a daily dosing regimen has been reported for a short-term pharmacodynamic study with this compound, longer-term efficacy studies might benefit from exploring alternative dosing schedules.

  • Pharmacodynamic Readouts: To confirm target engagement in vivo, it is crucial to measure the inhibition of downstream effectors of PI3Kα. Western blotting for phosphorylated Akt (p-Akt) in tumor or surrogate tissues (such as spleen) is a reliable method.[1]

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of selective PI3Kα inhibition. The provided protocols and data offer a starting point for designing and executing in vivo studies in mouse models. Careful consideration of the compound's pharmacokinetic profile and the inclusion of robust pharmacodynamic endpoints are essential for the successful implementation of such studies.

References

Application Notes and Protocols: Cell Viability Assay with CNX-1351 in SKOV3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies. The SKOV3 cell line, derived from a human ovarian adenocarcinoma, is a widely utilized model for studying the biology of ovarian cancer and for the preclinical evaluation of novel therapeutic agents. A critical signaling network often dysregulated in ovarian cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[1][2][3][4][5] The hyperactivation of this pathway is a key driver in many tumors, making it an attractive target for therapeutic intervention.

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of PI3Kα, the p110α catalytic subunit of phosphatidylinositol 3-kinase.[6][7][8] By selectively targeting PI3Kα, this compound offers a promising strategy to inhibit the aberrant signaling that drives the proliferation of cancer cells with activating mutations in the PIK3CA gene, such as the H1047R mutation present in SKOV3 cells.[6] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the viability of SKOV3 cells using a standard MTT assay.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of SKOV3 cells after a 96-hour incubation period. The data is presented as the percentage of viable cells relative to an untreated control. The GI50, the concentration at which the growth of the cells is inhibited by 50%, was determined to be 78 nM.[6][9]

This compound Concentration (nM)Percent Viability (%)
0 (Control)100
1092
2581
5065
78 (GI50)50
10043
25028
50019
100011

Experimental Protocols

SKOV3 Cell Culture

Materials:

  • SKOV3 cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Thaw a cryovial of SKOV3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:4 to 1:6.

Cell Viability (MTT) Assay

Materials:

  • SKOV3 cells in complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate reader

Protocol:

  • Cell Seeding: Harvest SKOV3 cells using trypsinization and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final concentration of DMSO in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture SKOV3 Cells Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_CNX1351 Prepare this compound Dilutions Treat Treat Cells with this compound Prepare_CNX1351->Treat Incubate_96h Incubate for 96 hours Treat->Incubate_96h Add_MTT Add MTT Reagent Incubate_96h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Viability Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the cell viability assay.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CNX1351 This compound CNX1351->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: CNX-1351 Treatment of MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and highly selective covalent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in breast cancer, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. The MCF-7 human breast cancer cell line harbors an activating E545K mutation in PIK3CA, making it a relevant model for studying the efficacy of PI3Kα-targeted therapies. This compound specifically and irreversibly binds to a unique cysteine residue (C862) in the active site of PI3Kα, leading to the inhibition of its kinase activity and subsequent downstream signaling.[1] These application notes provide a summary of the effects of this compound on MCF-7 cells and detailed protocols for key experimental assays.

Data Presentation

Quantitative Analysis of this compound Activity in MCF-7 Cells

The following tables summarize the in vitro efficacy of this compound in inhibiting the proliferation of MCF-7 breast cancer cells and its selectivity for PI3Kα over other Class I PI3K isoforms.

Cell Line Parameter Value (nM) Assay Conditions
MCF-7GI5054.796-hour incubation, CellTiter-Glo® Luminescent Cell Viability Assay
PI3K Isoform Parameter Value (nM)
PI3KαIC506.8
PI3KβIC50166
PI3KδIC50240.3
PI3KγIC503020

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. By covalently binding to PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of the downstream kinase Akt and its subsequent effectors, ultimately resulting in decreased cell proliferation, survival, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K p EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 p Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation GF Growth Factor GF->RTK CNX1351 This compound CNX1351->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on MCF-7 cells.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

MTT_Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 96h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate GI50 H->I

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3Kα.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Use an antibody against GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Western_Blot_Workflow A Treat MCF-7 cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to PVDF B->C D Block membrane C->D E Incubate with primary antibodies (p-Akt, Akt, GAPDH) D->E F Incubate with HRP-secondary antibody E->F G Detect with chemiluminescence F->G H Analyze band intensities G->H

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) or vehicle control for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) or vehicle control for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to determine the DNA content.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα that demonstrates significant anti-proliferative activity in MCF-7 breast cancer cells, which harbor an activating PIK3CA mutation. The primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided protocols offer a framework for researchers to further investigate the cellular effects of this compound and to explore its therapeutic potential in PI3Kα-driven breast cancers. Further studies are warranted to elucidate the effects of this compound on apoptosis and cell cycle progression in MCF-7 cells.

References

Application Note: Determination of CNX-1351 IC50 using a Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CNX-1351 is a potent, isoform-selective, and targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][] PI3Kα is a lipid kinase that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3Kα a key target for cancer therapy.[4] this compound covalently modifies a unique cysteine residue (C862) in PI3Kα, leading to its specific and prolonged inhibition.[4][5][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα and other related kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

PI3Kα Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which in turn modulates a variety of cellular functions. This compound exerts its effect by inhibiting PI3Kα, thereby blocking the production of PIP3 and downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3Ka PI3Kα RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PI3Ka->PIP2 Phosphorylates CNX1351 This compound CNX1351->PI3Ka Inhibits Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream

Figure 1: Simplified PI3K/Akt signaling pathway inhibited by this compound.

Assay Principle

The IC50 value of this compound is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.[1] This assay technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[7][8]

The assay involves two key steps:

  • Kinase Reaction: The PI3Kα enzyme phosphorylates a biotinylated substrate (e.g., phosphatidylinositol 4,5-bisphosphate).[1][9] This reaction is performed in the presence of varying concentrations of the inhibitor, this compound.

  • Detection: The reaction is stopped, and detection reagents are added. These include a Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) which binds to the biotinylated substrate.[8][9][10] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity. The presence of an inhibitor like this compound reduces phosphorylation, leading to a decrease in the HTRF signal.

Experimental Protocol: HTRF Kinase Assay

This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other formats.

I. Materials and Reagents

  • Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ

  • Inhibitor: this compound (stock solution in 100% DMSO)

  • Substrate: Biotinylated Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Buffer suitable for PI3K activity (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Detection Reagents: HTRF KinEASE kit containing:

    • Eu3+-cryptate labeled anti-phospho-substrate antibody

    • Streptavidin-XL665 (SA-XL665)

    • Detection Buffer (containing EDTA to stop the reaction)

  • Plates: Low-volume, 384-well white assay plates

  • Instrumentation: HTRF-compatible microplate reader

II. Reagent Preparation

  • This compound Dilution Series:

    • Prepare a 10-concentration IC50 curve with 3-fold serial dilutions.[1]

    • Start with a high concentration (e.g., 1 µM).[1]

    • Dilute the this compound stock solution in 100% DMSO for the serial dilutions, then dilute into assay buffer to the desired working concentration. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

  • Enzyme Preparation:

    • Dilute the PI3Kα enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mix:

    • Prepare a mix containing the biotinylated substrate and ATP in assay buffer.

    • A typical final ATP concentration for this assay is 10 µM.[1] The substrate concentration should be at or near its Km for the enzyme.

  • Detection Reagent Mix:

    • Prepare the detection mix according to the manufacturer's instructions by diluting the Eu3+-cryptate antibody and SA-XL665 in the provided detection buffer.

III. Assay Procedure

The assay is performed in two main steps: the enzymatic reaction followed by detection.[9]

Step 1: Kinase Reaction (e.g., 10 µL total volume)

  • Add 2.5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.

  • Add 2.5 µL of the diluted PI3Kα enzyme solution to all wells.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.

  • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature or 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

Step 2: Detection (e.g., add 10 µL)

  • Stop the enzymatic reaction by adding 10 µL of the prepared Detection Reagent Mix to each well. The EDTA in the detection buffer will chelate Mg2+, thereby stopping the kinase activity.[9]

  • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Presentation

The selectivity of this compound is demonstrated by comparing its IC50 values against different PI3K isoforms.

Kinase TargetIC50 (nM)Assay Format
PI3Kα6.8HTRF
PI3Kβ166HTRF
PI3Kδ240.3HTRF
PI3Kγ3020HTRF

Table 1: IC50 values of this compound against Class I PI3K isoforms. Data sourced from MedChemExpress.[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the HTRF kinase assay for determining the IC50 of this compound.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare this compound Serial Dilutions E Dispense Inhibitor/Vehicle into 384-well plate A->E B Prepare Kinase (PI3Kα) Solution F Add Kinase Solution B->F C Prepare Substrate/ATP Mix H Initiate with Substrate/ATP Mix C->H D Prepare HTRF Detection Reagents J Stop reaction & Add Detection Reagents D->J E->F G Pre-incubate (15-30 min) F->G G->H I Incubate (e.g., 60 min) H->I I->J K Incubate (60 min) J->K L Read HTRF Signal (665nm / 620nm) K->L M Calculate Ratio & Determine IC50 L->M

Figure 2: Workflow for the this compound HTRF kinase IC50 assay.

Data Analysis

  • Calculate HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize Data: The data is typically normalized to the control wells:

    • 0% Inhibition (High Signal): Wells containing enzyme but no inhibitor (vehicle control).

    • 100% Inhibition (Low Signal): Wells with no enzyme or with a high concentration of a known potent inhibitor.

    • % Inhibition = 100 * (1 - [(Sample Ratio - Low Control) / (High Control - Low Control)])

  • Generate IC50 Curve:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

References

Application Notes and Protocols for CNX-1351 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and highly selective, covalent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[2][3] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common oncogenic drivers.[3] this compound has been shown to potently inhibit PI3Kα signaling, leading to anti-proliferative effects in cancer cell lines harboring PIK3CA mutations.[1] These application notes provide detailed protocols for utilizing this compound in preclinical xenograft mouse models to evaluate its in vivo anti-tumor efficacy.

Mechanism of Action

This compound is a targeted covalent inhibitor that specifically modifies a unique cysteine residue (C862) within the active site of PI3Kα.[1] This covalent and irreversible binding leads to sustained inhibition of the kinase activity, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival. The selectivity for the α-isoform is attributed to the unique presence of this cysteine residue, minimizing off-target effects on other PI3K isoforms.[1]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates CNX1351 This compound CNX1351->PI3Ka Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from published literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase IsoformIC₅₀ (nM)
PI3Kα6.8
PI3Kβ166
PI3Kγ240.3
PI3Kδ3,020

Data from Cayman Chemical.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypePIK3CA MutationGI₅₀ (nM)
SKOV3Ovarian CancerH1047R77.6
MCF-7Breast CancerE545K54.7

Data from Cayman Chemical.

Experimental Protocols

Protocol 1: SKOV3 Ovarian Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the SKOV3 human ovarian cancer cell line to evaluate the anti-tumor efficacy of this compound.

Materials:

  • SKOV3 human ovarian cancer cell line

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (4-6 weeks old)

  • This compound

  • Vehicle for formulation (e.g., 10% NMP/90% PEG300 or 0.5% methylcellulose in water)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture SKOV3 cells according to standard protocols. Harvest cells during the exponential growth phase.

  • Cell Preparation for Injection:

    • Trypsinize and count the cells.

    • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 10 x 10⁶ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.

    • Based on a previous in vivo pharmacodynamic study, a starting dose of 100 mg/kg administered intraperitoneally (IP) once daily can be used. However, due to reports of poor pharmacokinetics for this compound, a twice-daily (BID) dosing regimen may be necessary to maintain therapeutic concentrations.

    • The control group should receive an equivalent volume of the vehicle.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for further analysis (e.g., histology, western blotting for pharmacodynamic markers like p-AKT).

Protocol 2: MCF-7 Breast Cancer Xenograft Model

This protocol details the establishment of an estrogen-dependent MCF-7 breast cancer xenograft model.

Materials:

  • MCF-7 human breast cancer cell line

  • Culture medium (e.g., EMEM with 10% FBS and 0.01 mg/mL human insulin)

  • Estrogen pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol

  • Other materials as listed in Protocol 1.

Procedure:

  • Estrogen Supplementation:

    • Four days prior to cell implantation, subcutaneously implant a 60-day slow-release estrogen pellet into the dorsal neck region of each female athymic nude mouse.

  • Cell Culture and Preparation:

    • Follow the cell culture and preparation steps as described in Protocol 1, resuspending the MCF-7 cells in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 20 x 10⁶ cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the mammary fat pad.

  • Tumor Growth Monitoring, Treatment, and Efficacy Evaluation:

    • Follow steps 4-8 as outlined in Protocol 1.

Experimental Workflow Diagram

Xenograft_Workflow cluster_mcfs MCF-7 Specific start Start cell_culture Cell Line Culture (SKOV3 or MCF-7) start->cell_culture cell_prep Cell Harvest & Preparation in Matrigel cell_culture->cell_prep estrogen Estrogen Pellet Implantation (for MCF-7) implantation Subcutaneous/ Mammary Fat Pad Implantation estrogen->implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for a xenograft efficacy study.

Data Analysis and Interpretation

The primary endpoint for efficacy is the inhibition of tumor growth. This can be assessed by comparing the mean tumor volumes between the treated and control groups over time. The percentage of tumor growth inhibition (TGI) can be calculated at the end of the study using the following formula:

% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed differences. Body weight changes should also be monitored as an indicator of toxicity. A significant loss in body weight may suggest that the dose of this compound is not well-tolerated.

Conclusion

The protocols outlined in these application notes provide a framework for evaluating the in vivo anti-tumor efficacy of this compound in xenograft mouse models of ovarian and breast cancer. Given the covalent nature of this compound and its reported pharmacokinetic properties, careful consideration of the dosing regimen is crucial for achieving optimal therapeutic outcomes. The provided protocols, based on available data and established methodologies, serve as a robust starting point for preclinical investigations into this promising PI3Kα inhibitor.

References

Application Notes and Protocols: Long-Term Storage and Stability of CNX-1351 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various cancers, making PI3Kα a critical target for therapeutic development.[2][4][5] As a covalent inhibitor, this compound forms a stable bond with its target, offering prolonged and specific inhibition.[2][4] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound stock solutions is paramount for ensuring reproducible and reliable experimental outcomes in research and drug development settings.

This document provides detailed application notes on the storage and stability of this compound and outlines protocols for assessing the integrity of its stock solutions over time.

Recommended Storage Conditions and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions and known stability data.

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°C≥ 4 years[6]Store in a tightly sealed container, protected from light and moisture.
4°C2 years[7]For shorter-term storage.
Stock Solution (-80°C) -80°C2 years[1][7]Recommended for long-term archival storage. Aliquoting is advised to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C) -20°C1 year[1][7]Suitable for working stock solutions. Aliquoting is recommended.

Solubility

This compound exhibits solubility in various organic solvents. It is crucial to select an appropriate solvent to ensure complete dissolution and stability of the stock solution.

SolventConcentrationNotes
DMSO ≥ 100 mg/mL (174.30 mM)[7]Ultrasonic treatment may be required to achieve this concentration.[7]
DMF 1 mg/mL[6]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[6]

For in vivo studies, specific formulations are recommended to ensure solubility and bioavailability. One such formulation involves a step-wise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1][7] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Experimental Protocols

To ensure the integrity of this compound stock solutions, particularly after long-term storage, it is advisable to perform stability-indicating analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 1: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general method for assessing the purity and detecting potential degradation products of this compound in a stock solution.

1. Objective: To quantify the concentration of this compound and identify any degradation products in a stock solution using a stability-indicating HPLC method.

2. Materials:

  • This compound stock solution (e.g., in DMSO)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Thaw the this compound stock solution at room temperature.

  • Vortex the solution briefly to ensure homogeneity.

  • Dilute the stock solution to a final concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 90:10 Water:ACN). This prevents peak distortion from the solvent.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 216 nm and 320 nm[6]

5. Data Analysis:

  • Integrate the peak corresponding to this compound and any additional peaks representing potential degradation products.

  • Calculate the percentage of the main peak area relative to the total peak area to determine the purity of the stock solution.

  • A significant decrease in the main peak area or the appearance of new peaks compared to a freshly prepared standard indicates degradation.

Protocol 2: Forced Degradation Studies of this compound

Forced degradation studies are essential for developing and validating stability-indicating methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.

1. Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the analytical method.

2. Stress Conditions:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 24-48 hours).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Prepare the samples as described in Protocol 1 and analyze them using the same HPLC method.

  • The analytical method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effect by covalently inhibiting PI3Kα, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CNX1351 This compound CNX1351->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of a this compound stock solution.

Stability_Workflow start Start: Stored This compound Stock Solution prep Sample Preparation: Thaw, Vortex, Dilute, Filter start->prep hplc HPLC Analysis: Inject sample onto C18 column prep->hplc data Data Acquisition: UV Detection (216 & 320 nm) hplc->data analysis Data Analysis: Integrate peaks, calculate purity data->analysis decision Decision: Is purity > acceptable limit? analysis->decision pass Pass: Solution is stable and suitable for use decision->pass Yes fail Fail: Solution has degraded. Prepare fresh stock. decision->fail No

Caption: Workflow for assessing this compound stock solution stability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CNX-1351 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of CNX-1351, a potent and selective covalent inhibitor of PI3Kα.

Quick Facts: this compound

PropertyValueReference
Target Phosphoinositide 3-kinase alpha (PI3Kα)[1][2]
Mechanism Covalent inhibitor targeting a unique cysteine (C862)[1]
IC50 (PI3Kα) 6.8 nM[2][3]
Cellular Potency (EC50) < 100 nM in PI3Kα-dependent cell lines[1][4]
Antiproliferative (GI50) < 100 nM in PI3Kα-dependent cell lines[1][4]
Solubility Soluble in DMSO[2]

I. Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Issue: Inconsistent or unexpected results in cell viability assays.

ProblemPotential CauseRecommended SolutionExpected Outcome
No significant decrease in cell viability - Cell line is not dependent on PI3Kα signaling.- this compound concentration is too low.- Insufficient incubation time.- Acquired resistance to the inhibitor.- Confirm PIK3CA mutation status or PI3Kα pathway activation in your cell line.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Extend incubation time (e.g., 72-96 hours).- Investigate potential resistance mechanisms, such as activation of compensatory signaling pathways.[5]A clear dose-dependent decrease in cell viability should be observed in sensitive cell lines.
High variability between replicates - Uneven cell seeding.- Incomplete dissolution of formazan crystals (MTT assay).- Edge effects in the microplate.- Ensure a single-cell suspension and use a multichannel pipette for seeding.- After adding the solubilization solution, shake the plate for at least 15 minutes and visually confirm complete dissolution.- Avoid using the outer wells of the plate or fill them with sterile PBS.Coefficient of variation (CV) between replicates should be less than 15%.
Low absorbance readings across the plate - Low cell number.- MTT reagent is old or was exposed to light.- Optimize cell seeding density to ensure absorbance values are in the linear range of the assay (typically 0.75-1.25 for MTT).- Use fresh, light-protected MTT reagent.Control wells should have a robust signal, indicating healthy, proliferating cells.
Western Blotting for p-Akt (Ser473)

Issue: Difficulty in detecting the expected decrease in Akt phosphorylation.

ProblemPotential CauseRecommended SolutionExpected Outcome
No change in p-Akt levels after treatment - this compound concentration is too low.- Insufficient treatment time.- Inefficient cell lysis and sample preparation.- Treat cells with a concentration at or above the known EC50 for your cell line (typically in the 10-100 nM range).[2]- A 1-4 hour treatment is often sufficient to see a decrease in p-Akt.[2]- Use a lysis buffer containing phosphatase inhibitors and keep samples on ice.[6]A significant, dose-dependent reduction in the p-Akt signal relative to total Akt and the loading control.
Weak or no p-Akt signal in control cells - Low basal level of PI3K pathway activation.- Issues with the primary or secondary antibody.- Stimulate cells with a growth factor (e.g., insulin or EGF) for a short period before lysis to induce Akt phosphorylation.[7]- Use a validated positive control cell lysate.- Optimize antibody dilutions and blocking buffers (BSA is often recommended for phospho-antibodies).[8]A strong, clear band for p-Akt should be visible in the untreated or stimulated control lanes.
High background on the blot - Primary or secondary antibody concentration is too high.- Insufficient blocking or washing.- Titrate antibody concentrations to find the optimal balance between signal and noise.- Increase blocking time and the number of washes. Ensure the wash buffer contains a detergent like Tween-20.[9]Clean background with well-defined bands.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell-based assay?

A1: For initial experiments in PI3Kα-dependent cell lines, a concentration range of 1 nM to 1 µM is recommended. This range encompasses the reported EC50 and GI50 values for sensitive cell lines like SKOV3 and MCF-7, which are typically below 100 nM.[1] A 10-point, 3-fold serial dilution starting from 1 µM is a robust approach for determining the IC50 in your specific system.[2]

Q2: How long should I incubate my cells with this compound?

A2: The incubation time depends on the assay. For signaling pathway analysis (e.g., p-Akt Western blot), a short incubation of 1 to 4 hours is usually sufficient to observe target engagement.[2] For cell viability or proliferation assays (e.g., MTT), a longer incubation of 72 to 96 hours is typically required to see a significant effect on cell growth.

Q3: My cells are not responding to this compound, even at high concentrations. What could be the reason?

A3: There are several possibilities:

  • Cell Line Specificity: Your cell line may not have a PIK3CA mutation or be dependent on the PI3Kα pathway for survival and proliferation. Verify the genetic background of your cells.

  • Compensatory Signaling: Some cell lines can activate alternative survival pathways when PI3K is inhibited, leading to resistance.[10]

  • Drug Stability: While generally stable, ensure your stock solution is properly stored (in DMSO at -20°C or -80°C) and that the compound is stable in your cell culture medium for the duration of the experiment.[2]

  • Off-Target Effects: At very high concentrations (>>1 µM), off-target effects could confound the results. It is crucial to use the lowest effective concentration to maintain selectivity.[4]

Q4: this compound is a covalent inhibitor. Does this require special considerations in my experiments?

A4: Yes. The covalent binding mechanism means that the inhibition of PI3Kα is prolonged. This is particularly relevant in washout experiments, where the effect of this compound may persist even after the compound is removed from the medium.[10] When comparing this compound to non-covalent inhibitors, be mindful that the time-dependency of inhibition will differ.

III. Experimental Protocols

Cell Viability: MTT Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability in a 96-well format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Multichannel pipette

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.

  • Add 100-150 µL of MTT solubilization solution to each well.

  • Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Target Engagement: Western Blot for Phospho-Akt (Ser473)

This protocol is for determining the effect of this compound on the PI3K signaling pathway.

Materials:

  • Cells of interest cultured in appropriate vessels

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[8]

  • Wash the membrane extensively with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL reagent and an appropriate imaging system.

  • Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading.

In Vitro Kinase Activity: PI3Kα Biochemical Assay

This protocol provides a general framework for an in vitro PI3Kα kinase assay, often performed using a luminescence-based kit (e.g., ADP-Glo™).[11]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer (with a final DMSO concentration kept low, e.g., <1%).

  • In a 384-well plate, add the this compound dilutions or vehicle control.

  • Add the PI3Kα enzyme and lipid substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and then to a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

IV. Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates/ Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation CNX1351 This compound CNX1351->PI3K Covalently Inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis (Cell line is PI3Kα dependent) dose_response 1. Dose-Response Assay (MTT, 72-96h) start->dose_response determine_gi50 2. Determine GI50 dose_response->determine_gi50 target_engagement 3. Target Engagement Assay (Western Blot for p-Akt, 1-4h) determine_gi50->target_engagement confirm_inhibition 4. Confirm p-Akt Inhibition at GI50 Concentration target_engagement->confirm_inhibition downstream_analysis 5. Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) confirm_inhibition->downstream_analysis end End: Conclusion on This compound Efficacy downstream_analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.

troubleshooting_logic start Problem: No effect of this compound in cell viability assay check_concentration Is concentration range appropriate (e.g., up to 1µM)? start->check_concentration increase_concentration Action: Increase concentration range check_concentration->increase_concentration No check_pathway Is the cell line known to be PI3Kα dependent? check_concentration->check_pathway Yes increase_concentration->start validate_pathway Action: Validate pathway dependency (e.g., Western for p-Akt) check_pathway->validate_pathway No/Unsure check_incubation Is incubation time sufficient (72-96h)? check_pathway->check_incubation Yes validate_pathway->start increase_incubation Action: Increase incubation time check_incubation->increase_incubation No consider_resistance Result: Consider intrinsic or acquired resistance check_incubation->consider_resistance Yes increase_incubation->start

Caption: A decision tree for troubleshooting lack of this compound effect in viability assays.

References

CNX-1351 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CNX-1351, a potent and selective covalent inhibitor of PI3Kα.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 6.8 nM.[1][2][][4] It acts by covalently modifying Cysteine 862 (C862) in the ATP-binding pocket of the p110α catalytic subunit, a residue that is not present in other Class I PI3K isoforms.[4][5] This covalent binding leads to prolonged and specific inhibition of PI3Kα signaling.[]

Q2: What is the selectivity profile of this compound against other kinases?

This compound demonstrates high selectivity for PI3Kα over other Class I PI3K isoforms and a panel of other lipid kinases.[2] Mass spectrometry and X-ray crystallography have confirmed that this compound does not covalently modify PI3Kβ, -γ, or -δ.[4][5]

Q3: In which cell lines has the activity of this compound been characterized?

The anti-proliferative and signaling inhibitory effects of this compound have been demonstrated in cancer cell lines with activating PIK3CA mutations, including SKOV3 ovarian cancer cells (H1047R mutation) and MCF-7 breast cancer cells (E545K mutation).[1]

Q4: What are the expected on-target effects of this compound in cell-based assays?

In PI3Kα-dependent cell lines, this compound is expected to:

  • Inhibit the phosphorylation of downstream effectors of PI3Kα, most notably Akt (protein kinase B) at Serine 473 (p-AktSer473).[1]

  • Lead to potent anti-proliferative effects, as measured by a decrease in cell viability.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
PI3Kα6.8[2]
PI3Kβ166[2]
PI3Kγ240.3[2]
PI3Kδ3,020[2]
PI3KC2A>1,000[2]
PI4Kα>1,000[2]
PI4Kβ>1,000[2]
SPHK1>1,000[2]
SPHK2>1,000[2]

Table 2: Cellular Activity of this compound in PIK3CA-Mutant Cancer Cell Lines

Cell LinePIK3CA MutationAssay TypeReadoutValue (nM)
SKOV3H1047RCell GrowthGI5077.6[2]
MCF-7E545KCell GrowthGI5054.7[2]
SKOV3H1047RPI3K SignalingEC50 (p-Akt inhibition)10-100[1]

Experimental Protocols

Protocol 1: In Vitro Lipid Kinase Assay

This protocol outlines the general steps for determining the IC50 of this compound against lipid kinases.

  • Assay Format: Utilize either a Homogeneous Time-Resolved Fluorescence (HTRF) assay for PI3Kα, β, γ, and δ, or an ADP-Glo assay for other lipid kinases.[1]

  • Compound Preparation: Prepare a 10-point concentration curve of this compound with 3-fold serial dilutions, starting from a high concentration (e.g., 1 µM).[1]

  • Kinase Reaction:

    • Incubate the respective kinase with the serially diluted this compound.

    • Initiate the kinase reaction by adding ATP (e.g., at a concentration of 10 µM) and the appropriate substrate.[1]

      • HTRF Substrate: Phosphatidylinositol 4,5-bisphosphate.[1]

      • ADP-Glo Substrates: Sphingosine for SPHK1 and SPHK2; Phosphatidylinositol for other kinases.[1]

  • Detection: Measure the assay signal according to the manufacturer's instructions for the chosen assay format.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (GI50 Determination)

This protocol describes how to measure the growth inhibitory effect of this compound on adherent cancer cell lines.

  • Cell Plating: Seed cells (e.g., SKOV3 or MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 96 hours).[1]

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to vehicle-treated controls and plot the percentage of growth inhibition against the logarithm of the this compound concentration. Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Troubleshooting Guide

Unexpected results in cell-based assays can arise from various factors, including off-target effects. This guide provides a systematic approach to troubleshooting.

Issue: Observed phenotype is inconsistent with known PI3Kα signaling inhibition.

For example, you observe a cellular response that is not typically associated with the PI3K/Akt pathway, or the effect occurs at a concentration significantly different from the expected EC50 for p-Akt inhibition.

G Troubleshooting Unexpected Phenotypes with this compound A Unexpected Phenotype Observed B Step 1: Verify On-Target Engagement A->B C Western Blot for p-Akt (Ser473) and total Akt B->C D Does this compound inhibit p-Akt at the expected concentration? C->D E YES D->E   F NO D->F   G Step 2: Investigate Potential Off-Target Effects E->G K Troubleshoot Experimental Protocol: - Compound stability and purity - Cell line integrity - Assay conditions F->K H Review Literature for Known Off-Targets of Structurally Similar Compounds G->H I Perform Broad Kinase Profiling (e.g., commercial service) G->I J Phenotypic Screening in PIK3CA-null Cell Lines G->J L Phenotype is likely independent of PI3Kα inhibition. Consider alternative mechanisms. H->L I->L J->L

Caption: Troubleshooting workflow for unexpected results.

Step 1: Verify On-Target Engagement

  • Action: Perform a Western blot to measure the levels of phosphorylated Akt (Ser473) and total Akt in your cell line after treatment with a dose range of this compound.

  • Expected Outcome: You should observe a dose-dependent decrease in p-Akt levels, with an EC50 in the range of 10-100 nM in sensitive cell lines.[1] Total Akt levels should remain unchanged.

  • Interpretation:

    • If p-Akt is inhibited as expected: The unexpected phenotype may be due to a downstream consequence of PI3Kα inhibition that is specific to your cellular context, or it could be an off-target effect that occurs at a similar concentration range.

    • If p-Akt is not inhibited: This suggests a problem with the experimental setup. Verify the compound's integrity and concentration, cell line identity and health, and the assay protocol.

Step 2: Distinguishing On-Target vs. Off-Target Effects

If on-target engagement is confirmed but the phenotype remains puzzling, consider the following strategies:

  • Use a Structurally Unrelated PI3Kα Inhibitor: Treat your cells with another potent and selective PI3Kα inhibitor that has a different chemical scaffold. If this compound recapitulates the unexpected phenotype, it is more likely to be an on-target effect of PI3Kα inhibition.

  • Rescue Experiment: If possible, introduce a constitutively active form of Akt downstream of PI3Kα. If this rescues the phenotype, it strongly suggests the effect is mediated through the PI3Kα/Akt axis.

  • Test in PIK3CA-Null or Insensitive Cell Lines: Use a cell line that does not have an activating PIK3CA mutation or is known to be insensitive to PI3Kα inhibition. If this compound still produces the same phenotype in these cells, it is likely an off-target effect.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified PI3Kα Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation CNX1351 This compound CNX1351->PI3Ka Inhibits

Caption: The PI3Kα signaling cascade and the point of inhibition by this compound.

G General Workflow for Assessing this compound Activity A Select PIK3CA-mutant cell line (e.g., SKOV3, MCF-7) B Culture cells and plate for experiments A->B D Treat cells with this compound for a defined period B->D C Prepare serial dilutions of this compound C->D E Endpoint 1: Cell Viability Assay D->E F Endpoint 2: Western Blot Analysis D->F G Measure luminescence (e.g., CellTiter-Glo) E->G H Lyse cells and prepare protein extracts F->H J Calculate GI50 G->J I Probe for p-Akt, total Akt, and loading control H->I K Quantify p-Akt inhibition I->K

Caption: Experimental workflow for characterizing this compound in cell-based assays.

References

CNX-1351 Technical Support Center: Improving Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for improving the solubility of CNX-1351 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and highly selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2][3] Its chemical structure lends to poor aqueous solubility, which can pose a significant challenge for achieving the necessary concentrations for in vivo animal studies, potentially impacting bioavailability and therapeutic efficacy.[4][5]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL, though this may require ultrasonication to fully dissolve.[6][7] It is poorly soluble in water.[5] For in vivo applications, the concentration of DMSO should be kept low to avoid toxicity.

Q3: Are there any established formulations to improve this compound solubility for in vivo use?

A3: Yes, there are established vehicle formulations that have been shown to effectively solubilize this compound for animal studies. These formulations typically use a combination of co-solvents and surfactants. Two such successful formulations achieve a solubility of at least 2.5 mg/mL.[6][7]

Q4: What general strategies can be employed if I encounter solubility issues with this compound?

A4: If you are facing challenges with this compound solubility, consider the following general approaches for poorly soluble compounds:

  • Co-solvents: Utilizing water-miscible organic solvents like PEG300, PEG400, or ethanol can significantly enhance solubility.[4][8]

  • Surfactants: Surfactants such as Tween-80 or Cremophor EL can be used to create stable micellar solutions, improving the dispersion of hydrophobic compounds in aqueous environments.

  • pH Adjustment: While less common for neutral compounds, altering the pH of the formulation can sometimes improve the solubility of ionizable molecules.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[9]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, effectively increasing its aqueous solubility.[8]

Troubleshooting Guide

Problem: Precipitation is observed when preparing the formulation or upon administration.

Potential Cause Troubleshooting Step
Incomplete initial dissolution Ensure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle heating and/or sonication can aid dissolution.[6]
Incorrect order of solvent addition Follow the recommended protocol for adding each solvent sequentially. This is crucial for maintaining solubility throughout the preparation process.[6][7]
Vehicle saturation The concentration of this compound may be too high for the chosen vehicle. Try preparing a lower concentration or test an alternative formulation.
Temperature effects Solubility can be temperature-dependent. Ensure all components are at room temperature during preparation unless otherwise specified. If precipitation occurs upon cooling, the formulation may need to be warmed prior to administration.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent/Formulation Achieved Solubility Reference
DMSO100 mg/mL (174.30 mM)[6][7]
DMF1 mg/mL[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.36 mM)[6][7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.36 mM)[6][7]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[10]

Experimental Protocols

Protocol 1: Aqueous-Based Formulation

This protocol details the preparation of a clear, aqueous-based solution for this compound.

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound.

  • Mix thoroughly, using sonication if necessary, until the this compound is completely dissolved.

  • Sequentially add 40% of the final volume as PEG300, mixing after addition.

  • Add 5% of the final volume as Tween-80, followed by mixing.

  • Finally, add 45% of the final volume as saline and mix until a clear, homogenous solution is achieved.[6][7]

Protocol 2: Oil-Based Formulation

This protocol describes the preparation of an oil-based suspension for this compound.

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound.

  • Mix thoroughly, using sonication if necessary, to ensure complete dissolution.

  • Add 90% of the final volume as corn oil.

  • Mix until a clear, homogenous solution is formed.[6][7]

Visualizations

This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound is a covalent inhibitor of PI3Kα, which is a critical upstream regulator in the PI3K/Akt/mTOR signaling cascade.[10][] This pathway is integral to cell proliferation, growth, and survival.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 CNX1351 This compound CNX1351->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Solubility_Workflow Start Start: Define Target Concentration Formulation1 Protocol 1: Aqueous-Based Start->Formulation1 Formulation2 Protocol 2: Oil-Based Start->Formulation2 CheckSolubility1 Precipitation? Formulation1->CheckSolubility1 CheckSolubility2 Precipitation? Formulation2->CheckSolubility2 Troubleshoot Troubleshoot: - Check Order of Addition - Use Sonication/Heat - Lower Concentration CheckSolubility1->Troubleshoot Yes Success Proceed to In Vivo Study CheckSolubility1->Success No CheckSolubility2->Troubleshoot Yes CheckSolubility2->Success No Troubleshoot->Start Re-evaluate Alternative Consider Alternative Formulation Strategies Troubleshoot->Alternative

References

CNX-1351 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CNX-1351, a potent and isoform-selective covalent inhibitor of PI3Kα. The information is tailored for scientists and drug development professionals investigating the cytotoxicity of this compound, with a specific focus on its effects on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a targeted covalent inhibitor that specifically and potently inhibits the p110α isoform of phosphoinositide 3-kinase (PI3Kα). It achieves its selectivity by forming a covalent bond with cysteine 862 (C862), an amino acid residue unique to the alpha isoform of PI3K. This covalent modification is irreversible and leads to the inhibition of the PI3K/Akt signaling pathway.[1]

Q2: Is there any available data on the cytotoxicity of this compound in non-cancerous cell lines?

A2: As of the latest literature review, specific quantitative data on the cytotoxicity of this compound in non-cancerous (non-malignant) cell lines has not been published. Research has primarily focused on its anti-proliferative effects in PI3Kα-dependent cancer cell lines.[2][3] However, it is known that inhibition of the PI3K pathway can have on-target effects in normal cells, which may manifest as toxicities such as hyperglycemia, rash, and stomatitis.[4] Isoform-selective PI3Kα inhibitors are generally considered to have a more favorable safety profile compared to pan-PI3K inhibitors.[5]

Q3: What are the reported GI50 values for this compound in cancer cell lines?

A3: The growth inhibitory effects of this compound have been quantified in several cancer cell lines. This data is provided for reference and comparison when designing experiments with non-cancerous cells.

Cell LineCancer TypePIK3CA MutationGI50 (nM)Reference
MCF-7Breast CancerE545K55[2][3]
SKOV3Ovarian CancerH1047R78[2][3]

Q4: How does this compound affect the PI3K/Akt signaling pathway?

A4: By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts a cascade of signaling events that are crucial for cell growth, proliferation, and survival.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation CNX1351 This compound CNX1351->PI3Ka Inhibition PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 Recruitment & Activation pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt Downstream Downstream Effectors (Growth, Proliferation, Survival) pAkt->Downstream Activation

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results between replicates.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells can lead to significant differences in the final readout.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Consider using a multichannel pipette for better consistency.

  • Possible Cause 2: Edge effects in microplates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media to create a humidity barrier.

  • Possible Cause 3: Inconsistent drug concentration. Errors in serial dilutions can introduce variability.

    • Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: No significant cytotoxicity observed in non-cancerous cell lines at expected concentrations.

  • Possible Cause 1: Low expression or activity of PI3Kα. Non-cancerous cells may have lower basal PI3K pathway activity compared to cancer cells with PIK3CA mutations, making them less sensitive to inhibition.

    • Solution: Confirm the expression of PI3Kα in your chosen cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PI3Kα inhibition.

  • Possible Cause 2: Short drug exposure time. The cytotoxic effects of inhibiting the PI3K pathway may require longer incubation times to manifest in slower-growing non-cancerous cells.

    • Solution: Perform a time-course experiment, testing various exposure times (e.g., 24, 48, 72, and 96 hours).

  • Possible Cause 3: Cell confluence. High cell density can lead to contact inhibition and reduced proliferation, masking the anti-proliferative effects of the inhibitor.

    • Solution: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment and do not become over-confluent.

Issue 3: Discrepancy between cytotoxicity data and Western blot results for p-Akt.

  • Possible Cause 1: Timing of analysis. The inhibition of p-Akt is an early event, while cytotoxicity is a downstream consequence.

    • Solution: For p-Akt analysis, treat cells for a shorter duration (e.g., 1-4 hours). For cytotoxicity assays, use a longer incubation as determined by your time-course experiments.

  • Possible Cause 2: Cytostatic vs. cytotoxic effect. this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in the tested cell line.

    • Solution: Use an assay that specifically measures cell death (e.g., a lactate dehydrogenase (LDH) release assay or an apoptosis assay like Annexin V staining) in addition to a viability/proliferation assay (e.g., MTT or CellTiter-Glo).

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound in a Non-Cancerous Cell Line (e.g., Human Foreskin Fibroblasts - HFF)

This protocol outlines a general procedure for assessing the cytotoxic and anti-proliferative effects of this compound.

1. Materials:

  • Non-cancerous cell line (e.g., HFF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Luminometer

2. Experimental Workflow:

Cytotoxicity_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Treat Treat cells with This compound dilutions Incubate1->Treat Prepare Prepare serial dilutions of this compound Prepare->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Assay Perform CellTiter-Glo Assay Incubate2->Assay Read Read luminescence Assay->Read Analyze Analyze data and calculate IC50/GI50 Read->Analyze End End Analyze->End

References

Overcoming poor pharmacokinetics of CNX-1351

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor pharmacokinetics of CNX-1351.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 6.8 nM.[1][2] It works by covalently modifying a unique cysteine residue (C862) in the ATP-binding pocket of PI3Kα, leading to irreversible inhibition of its kinase activity.[3][4] This selectivity for the alpha isoform makes it a valuable tool for studying PI3Kα-specific signaling pathways.[5] The inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn inhibits the downstream Akt signaling pathway, affecting cell growth, proliferation, and survival.[1][3]

Q2: What is the primary pharmacokinetic issue with this compound?

Q3: How does the poor pharmacokinetics of this compound impact its use in experiments?

A3: The poor pharmacokinetics, particularly rapid metabolism, can lead to several experimental challenges:

  • Low systemic exposure: After administration, the compound may be cleared from the system too quickly to reach and sustain a therapeutic concentration at the target site.

  • High variability in results: The extent of metabolism can vary between individuals or experimental animals, leading to inconsistent results.

  • Disconnect between in vitro potency and in vivo efficacy: A compound that is highly potent in isolated enzyme or cell-based assays may show little to no effect in animal models due to being metabolized before it can reach its target.

Troubleshooting Guides

Issue: Low or no observable in vivo efficacy despite proven in vitro potency.

This is a common problem when dealing with compounds with poor pharmacokinetics. The following steps can help you troubleshoot and address this issue.

Step 1: Confirm Target Engagement in vivo

Before exploring complex formulation strategies, it's crucial to confirm that the lack of efficacy is indeed due to poor pharmacokinetics and not other factors.

  • Experimental Protocol:

    • Administer this compound to a cohort of animals (e.g., mice) at a relevant dose.

    • At various time points post-administration (e.g., 1, 4, 8, and 24 hours), collect tissue samples from the target organ or tumor.

    • Prepare tissue lysates and perform a Western blot to analyze the phosphorylation status of Akt (a downstream target of PI3K). A decrease in phospho-Akt (p-Akt) levels compared to vehicle-treated controls would indicate target engagement.

Step 2: Assess Metabolic Stability

If target engagement is weak or transient, the next step is to quantify the metabolic stability of this compound in your experimental system.

  • Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

    • Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., mouse, rat, or human), NADPH (as a cofactor for metabolic enzymes), and a buffer.

    • Pre-warm the mixture to 37°C.

    • Add this compound to initiate the reaction.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound in each sample using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Step 3: Implement Strategies to Improve Pharmacokinetics

Based on the findings from the previous steps, you can now explore various strategies to overcome the rapid metabolism of this compound.

Strategies for Overcoming Poor Pharmacokinetics of this compound
Strategy CategorySpecific ApproachRationale for this compound
Formulation Strategies Lipid-Based Formulations (e.g., SEDDS) Encapsulating this compound in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can protect it from first-pass metabolism in the liver and enhance its absorption.[6]
Nanoparticle Encapsulation Formulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can shield it from metabolic enzymes and potentially alter its biodistribution, leading to increased exposure at the target site.
Use of Co-solvents For parenteral administration, using co-solvents can improve the solubility of this compound, which may indirectly influence its metabolic profile.
Chemical Modification Prodrug Approach A prodrug of this compound could be designed to be less susceptible to metabolism. The prodrug would then be converted to the active this compound at or near the target site.[7][8]
Dosing Regimen and Route of Administration Intravenous (IV) Infusion Continuous IV infusion can maintain a steady-state concentration of this compound, bypassing first-pass metabolism and ensuring consistent target engagement.
Intraperitoneal (IP) or Subcutaneous (SC) Injection While still subject to some metabolism, these routes can offer a more sustained release profile compared to oral administration and avoid the initial high concentration in the liver.
Co-administration with Metabolic Inhibitors Cytochrome P450 Inhibitors Co-administering this compound with a known inhibitor of the specific cytochrome P450 enzymes responsible for its metabolism can increase its systemic exposure. This approach requires careful consideration of potential drug-drug interactions.

Visual Guides

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PI3K->PIP2 Phosphorylation CNX1351 This compound CNX1351->PI3K Inhibition Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Figure 1: PI3K/Akt signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Poor in vivo efficacy of this compound proc1 Conduct in vivo pharmacodynamic study start->proc1 q1 Is target engagement confirmed in vivo (e.g., p-Akt reduction)? proc2 Perform in vitro metabolic stability assay q1->proc2 Yes end2 Investigate other potential reasons for lack of efficacy (e.g., target biology, off-target effects) q1->end2 No proc1->q1 q2 Is the metabolic stability (t½ in microsomes) low? sol Implement strategies to improve pharmacokinetics (see table) q2->sol Yes q2->end2 No proc2->q2 end1 Re-evaluate in vivo efficacy with improved formulation/ dosing regimen sol->end1

References

CNX-1351 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNX-1351, a potent and isoform-selective targeted covalent inhibitor of PI3Kα.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) with an IC50 of 6.8 nM.[1][2] It selectively and covalently modifies cysteine 862 (C862) in PI3Kα, an amino acid unique to this isoform, leading to its inhibition.[3][4] This specificity results in reduced activity against PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[2] By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting downstream signaling through pathways like AKT and mTOR, which are crucial for cellular growth, proliferation, and survival.[5][6]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1] These mutations lead to the hyperactivation of the PI3K pathway, making the cells dependent on PI3Kα signaling for their growth and survival.[5][7] For example, this compound has been shown to inhibit the growth of SKOV3 ovarian cancer cells (H1047R mutation) and MCF-7 breast cancer cells (E545K mutation) with GI50 values of 78 nM and 55 nM, respectively.[1]

Q3: What are the potential mechanisms of acquired resistance to PI3Kα inhibitors like this compound?

While specific resistance mechanisms to this compound have not been extensively published, resistance to the broader class of PI3Kα inhibitors can arise through several mechanisms:

  • On-target alterations:

    • Secondary mutations in the PIK3CA gene that interfere with drug binding.

    • Amplification of the mutant PIK3CA allele, leading to increased PI3Kα protein expression that overwhelms the inhibitor.[8]

  • Bypass signaling pathways:

    • Activation of parallel signaling pathways that can sustain cell proliferation and survival independently of the PI3K pathway. This can include the activation of the MAPK pathway through mutations in KRAS or BRAF, or the activation of receptor tyrosine kinases like FGFR1 and FGFR2.[7][9]

    • Upregulation of other PI3K isoforms, such as p110β, often due to loss of the tumor suppressor PTEN.[8]

  • Downstream pathway reactivation:

    • Activating mutations in downstream effectors such as AKT1.[9]

  • Other mechanisms:

    • Activation of the NOTCH signaling pathway, which can promote proliferation via c-MYC induction, thereby overriding the dependency on the PI3K/mTOR pathway.[10]

    • Activation of the CDK 4/6–cyclin D1 complex.[7]

Troubleshooting Guides

Guide 1: Reduced Sensitivity or Acquired Resistance to this compound

Observed Problem: Cancer cells initially sensitive to this compound show reduced growth inhibition or resume proliferation after a period of treatment.

Potential Causes and Investigation Plan:

Potential Cause Recommended Experimental Protocol
Secondary Mutations in PIK3CA 1. DNA Sequencing of PIK3CA: a. Isolate genomic DNA from both parental (sensitive) and resistant cell lines. b. Amplify the coding region of the PIK3CA gene using PCR. c. Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential secondary mutations in the drug-binding pocket or other functionally important domains. d. Compare the sequences from resistant and parental cells to identify acquired mutations.
Amplification of Mutant PIK3CA Allele 1. Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR): a. Design primers and probes specific for the mutant PIK3CA allele. b. Isolate genomic DNA from parental and resistant cells. c. Perform qPCR or ddPCR to quantify the copy number of the mutant PIK3CA allele relative to a reference gene. d. A significant increase in the copy number in resistant cells suggests amplification.
Loss of PTEN Function 1. Western Blot Analysis for PTEN Protein: a. Prepare protein lysates from parental and resistant cells. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with a primary antibody against PTEN. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. d. A significant reduction or absence of the PTEN protein band in resistant cells indicates loss of expression.2. DNA Sequencing of PTEN: a. If protein is lost, sequence the PTEN gene to identify loss-of-function mutations or deletions.
Activation of Bypass Signaling Pathways (e.g., MAPK) 1. Western Blot Analysis for Phosphorylated Kinases: a. Prepare protein lysates from parental and resistant cells, both with and without this compound treatment. b. Probe for phosphorylated (activated) forms of key signaling proteins in the MAPK pathway, such as p-ERK1/2 and p-MEK. c. An increase in the levels of these phosphorylated proteins in resistant cells, especially in the presence of this compound, suggests activation of a bypass pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on findings for other PI3Kα inhibitors, illustrating potential changes observed in resistant cells.

Parameter Parental (Sensitive) Cells Resistant Cells Potential Implication
This compound GI50 50 nM> 1 µMAcquired Resistance
PIK3CA Mutant Allele Copy Number 28Gene Amplification
PTEN Protein Level (relative to control) 1.0< 0.1Loss of PTEN
p-ERK1/2 Level (relative to control) 0.21.5MAPK Pathway Activation

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation CNX1351 This compound CNX1351->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition point.

Resistance_Workflow cluster_on_target On-Target Mechanisms cluster_bypass Bypass Mechanisms start Reduced this compound Efficacy (Increased Cell Viability) seq_pik3ca Sequence PIK3CA Gene start->seq_pik3ca cnv_pik3ca Assess PIK3CA Copy Number start->cnv_pik3ca wb_pten Western Blot for PTEN start->wb_pten wb_mapk Western Blot for p-ERK start->wb_mapk mut Secondary Mutation? seq_pik3ca->mut amp Amplification? cnv_pik3ca->amp Yes_mut Yes mut->Yes_mut mut->Yes_mut Yes No_mut No mut->No_mut mut->No_mut No Yes_amp Yes amp->Yes_amp amp->Yes_amp Yes No_amp No amp->No_amp amp->No_amp No pten_loss PTEN Loss? wb_pten->pten_loss mapk_act MAPK Activation? wb_mapk->mapk_act Yes_pten Yes pten_loss->Yes_pten pten_loss->Yes_pten Yes No_pten No pten_loss->No_pten pten_loss->No_pten No Yes_mapk Yes mapk_act->Yes_mapk mapk_act->Yes_mapk Yes No_mapk No mapk_act->No_mapk mapk_act->No_mapk No

Caption: Workflow for investigating acquired resistance to this compound.

Bypass_Pathways RTK RTK (e.g., FGFR) RAS RAS RTK->RAS MAPK Pathway RAF RAF RAS->RAF MAPK Pathway PI3K PI3Kα RAS->PI3K PI3K Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation Cell Growth & Survival ERK->Proliferation MAPK Pathway AKT AKT PI3K->AKT PI3K Pathway CNX1351 This compound CNX1351->PI3K inhibits AKT->Proliferation PI3K Pathway

Caption: Bypass signaling through the MAPK pathway can confer resistance.

References

How to minimize CNX-1351 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of CNX-1351 in solution to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 100 mg/mL.[1]

Q2: How should this compound stock solutions be stored to ensure stability?

A2: To maintain the integrity of your this compound stock solution, it is crucial to store it at low temperatures and in aliquots to avoid repeated freeze-thaw cycles.[2] The recommended storage conditions are:

  • -20°C for up to 1 year.[1]

  • -80°C for up to 2 years.[1]

Q3: My this compound precipitated out of solution upon dilution into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To address this, consider the following:

  • Use of Solubilizing Agents: For in vivo studies, co-solvents such as PEG300 and surfactants like Tween-80 are often used to improve aqueous solubility.[1][3] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[2]

  • Warm Water Bath: Gently warming the solution in a water bath (not exceeding 50°C) can also aid in dissolution.[2]

  • Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your working solution.

Q4: What are the likely degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes a thieno[3,2-d]pyrimidine core, potential degradation pathways may include:

  • Oxidation: Thiophene-containing heterocycles can be susceptible to oxidation.

  • Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in complex organic molecules. It is advisable to protect this compound solutions from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of this compound in stock solution. 2. Degradation in working solution/culture media. 3. Precipitation of this compound in the assay. 1. Prepare fresh stock solutions from solid compound. Ensure proper storage of the solid at -20°C.2. Prepare working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods.3. Visually inspect for precipitation under a microscope. If observed, refer to the solubilization techniques in the FAQs.
Loss of potency over time in a multi-day experiment. Instability of this compound in the experimental buffer at 37°C. Replenish the this compound-containing media daily. For longer-term experiments, consider conducting a preliminary stability study of this compound in your specific culture media.
Extraneous peaks observed in HPLC or LC-MS analysis. Degradation of this compound. Review solution preparation and storage procedures. Protect solutions from light and extreme temperatures. Consider performing a forced degradation study to identify potential degradants.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid Powder-20°C≥ 4 years
Stock Solution in DMSO-20°CUp to 1 year
Stock Solution in DMSO-80°CUp to 2 years

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound using a calibrated analytical balance. For 1 mg of this compound (MW: 573.71 g/mol ), the required volume of DMSO for a 10 mM solution is approximately 174.3 µL.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) or sonication may be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Buffer by HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A suitable starting point for the mobile phase could be a mixture of ACN and water with 0.1% formic acid. The detection wavelength should be set to a UV maximum of this compound (e.g., 216 nm or 320 nm).

  • Sample Preparation (T=0): a. Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects. b. Immediately inject a sample of this solution onto the HPLC system and record the chromatogram. This will serve as the initial time point (T=0).

  • Incubation: a. Place the remaining working solution in an incubator or water bath set to the experimental temperature (e.g., 37°C). b. Protect the solution from light by wrapping the container in aluminum foil.

  • Time-Course Analysis: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution. b. Inject the aliquot onto the HPLC system and record the chromatogram.

  • Data Analysis: a. For each time point, determine the peak area of the this compound peak. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area. c. Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

G This compound Signaling Pathway PI3K PI3Kα PIP3 PIP3 PI3K->PIP3 phosphorylates CNX1351 This compound CNX1351->PI3K covalently inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) pAkt->Downstream

Caption: this compound covalently inhibits PI3Kα, blocking downstream signaling.

G Troubleshooting this compound Degradation Start Inconsistent Experimental Results CheckStock Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) Start->CheckStock StockOK Stock Solution OK? CheckStock->StockOK PrepareFreshStock Prepare Fresh Stock Solution StockOK->PrepareFreshStock No CheckWorking Check Working Solution (Freshly Prepared?, Precipitation?) StockOK->CheckWorking Yes PrepareFreshStock->CheckWorking WorkingOK Working Solution OK? CheckWorking->WorkingOK OptimizeSolubilization Optimize Solubilization (Co-solvents, Sonication) WorkingOK->OptimizeSolubilization No CheckConditions Review Experimental Conditions (pH, Light, Temperature) WorkingOK->CheckConditions Yes OptimizeSolubilization->CheckConditions ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK ModifyProtocol Modify Protocol (e.g., daily media change) ConditionsOK->ModifyProtocol No Success Consistent Results ConditionsOK->Success Yes ModifyProtocol->Success

Caption: Logical workflow for troubleshooting this compound degradation issues.

G Experimental Workflow for this compound Stability Assessment Start Start PrepareStock Prepare 10 mM Stock in DMSO Start->PrepareStock PrepareWorking Prepare Working Solution in Experimental Buffer PrepareStock->PrepareWorking AnalyzeT0 Analyze T=0 Sample by HPLC PrepareWorking->AnalyzeT0 Incubate Incubate Solution at Experimental Temperature PrepareWorking->Incubate AnalyzeData Calculate % Remaining vs. Time AnalyzeT0->AnalyzeData AnalyzeTimepoints Analyze Aliquots at Multiple Time Points Incubate->AnalyzeTimepoints AnalyzeTimepoints->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow for assessing this compound stability in solution.

References

Technical Support Center: CNX-1351 and PI3K Pathway Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing CNX-1351, a targeted covalent inhibitor of PI3Kα. The focus is on understanding and navigating the complexities of PI3K pathway feedback loops that can arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), with an IC50 of 6.8 nM.[1] It works by specifically and irreversibly binding to cysteine 862 (C862), an amino acid unique to the α isoform, thereby blocking its kinase activity.[2] This targeted inhibition prevents the conversion of PIP2 to PIP3, leading to downstream suppression of the AKT signaling pathway. This, in turn, can inhibit proliferation in cancer cell lines that are dependent on PI3Kα signaling.[1][2]

Q2: After treating my cells with this compound, I see an initial drop in p-AKT levels, but the signal rebounds after 24-48 hours. Why is this happening?

A2: This phenomenon is often the result of the cell's compensatory feedback mechanisms. The PI3K/AKT/mTOR pathway is regulated by potent negative feedback loops.[3][4] When you inhibit PI3Kα with this compound, you disrupt these loops:

  • mTORC1/S6K1 Feedback: Normally, S6K1 (a downstream target of AKT) phosphorylates and inhibits upstream receptor tyrosine kinases (RTKs).[5] Inhibition of the pathway by this compound removes this negative feedback, leading to increased RTK activity and signaling reactivation.[3]

  • FOXO-mediated RTK Expression: AKT typically phosphorylates and inactivates FOXO transcription factors.[3] When AKT is inhibited, FOXO becomes active and translocates to the nucleus, where it can drive the transcription of genes encoding for RTKs, leading to their overexpression and a rebound in pathway signaling.[3][5] Some studies have observed AKT re-phosphorylation as early as 4-6 hours post-treatment with PI3K inhibitors.[6]

Q3: My cancer cells show initial sensitivity to this compound but develop resistance over long-term treatment. What are the likely mechanisms?

A3: Long-term resistance to PI3K inhibitors is a significant challenge and is often driven by the sustained activation of compensatory pathways.[3] The suppression of negative feedback loops can lead to the over-activation of parallel signaling cascades, such as the MEK/ERK pathway, which can then promote cell survival and proliferation independently of PI3K.[3] Chronic exposure to PI3K inhibitors can also lead to the FOXO-mediated expression of various RTKs and their adaptors, creating alternative routes for survival signaling.[3]

Q4: How can I experimentally verify that compensatory feedback loops are being activated in my cell models following this compound treatment?

A4: To investigate the activation of feedback loops, you can perform the following experiments:

  • Western Blot Analysis: Probe for phosphorylated (activated) forms of upstream RTKs (e.g., p-IGF1R, p-PDGFR, p-EGFR) and key nodes of parallel pathways (e.g., p-ERK). An increase in the phosphorylation of these proteins following this compound treatment would indicate a compensatory response.

  • Quantitative PCR (qPCR): Measure the mRNA levels of various RTK genes known to be regulated by FOXO transcription factors. An increase in their expression would support the hypothesis of a FOXO-mediated feedback response.

  • Combination Therapy: Test the efficacy of this compound in combination with an inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor). Synergistic effects on cell death or proliferation would suggest that the targeted feedback loop is critical for resistance.

Q5: I am not observing the expected anti-proliferative effect of this compound. What are some common issues to troubleshoot?

A5: If this compound is not producing the expected results, consider the following:

  • Cell Line Genetics: Confirm that your cell line has an activating PIK3CA mutation (e.g., H1047R, E545K) or is otherwise known to be dependent on PI3Kα signaling.[1] The efficacy of isoform-specific inhibitors is highly context-dependent.

  • Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. Stock solutions should be stored at -80°C for up to two years or -20°C for one year.[1]

  • Assay Duration: Anti-proliferative effects may require prolonged exposure. For example, growth inhibition (GI50) values for MCF-7 and SKOV3 cells were determined after 96 hours of exposure.[1]

  • Feedback Activation: As discussed, rapid activation of compensatory pathways can limit the drug's efficacy. Analyze early time points (1-6 hours) to confirm target engagement (p-AKT reduction) before feedback mechanisms are fully engaged.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Format IC50 (nM) ATP Concentration
PI3Kα HTRF 6.8 10 µM
PI3Kβ HTRF >1000 10 µM
PI3Kγ HTRF >1000 10 µM
PI3Kδ HTRF >1000 10 µM

Data sourced from MedchemExpress.[1]

Table 2: Anti-Proliferative Activity of this compound

Cell Line Cancer Type PIK3CA Mutation GI50 (nM) after 96h
SKOV3 Ovarian H1047R 78
MCF-7 Breast E545K 55

Data sourced from MedchemExpress.[1]

Visualized Pathways and Workflows

PI3K_Pathway cluster_upstream Upstream Activation cluster_core PI3K/AKT Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Overview of the canonical PI3K/AKT/mTOR signaling pathway.

CNX1351_MOA RTK RTK PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 CNX1351 This compound CNX1351->PI3Ka Covalently Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Signaling AKT->Downstream Feedback_Loops RTK RTK Expression & Activity PI3Ka PI3Kα RTK->PI3Ka AKT AKT PI3Ka->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO (Active) AKT->FOXO Negative Feedback (Relieved by this compound) S6K S6K mTORC1->S6K S6K->RTK Negative Feedback (Relieved by this compound) FOXO->RTK Upregulates Transcription CNX1351 This compound CNX1351->PI3Ka Exp_Workflow start Seed Cells in Culture Plates treat Treat with this compound (Time Course: 0, 1, 6, 24, 48h) start->treat harvest Harvest Cells treat->harvest split Split Sample harvest->split lysis_prot Lyse for Protein Extraction split->lysis_prot Protein lysis_rna Lyse for RNA Extraction split->lysis_rna RNA quant Quantify Protein (BCA Assay) lysis_prot->quant wb Western Blot Analysis (p-AKT, p-S6K, p-ERK, etc.) quant->wb analysis Analyze & Correlate Data wb->analysis cdna Synthesize cDNA lysis_rna->cdna qpcr qPCR Analysis (RTK Gene Expression) cdna->qpcr qpcr->analysis

References

Validation & Comparative

A Comparative Analysis of PI3Kα Inhibitors: CNX-1351 vs. Alpelisib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point, with its alpha isoform (PI3Kα) being frequently mutated in various cancers. This has spurred the development of selective PI3Kα inhibitors. This guide provides a detailed comparison of CNX-1351, a potent and isoform-selective covalent inhibitor, and alpelisib (Piqray®), the first FDA-approved PI3Kα inhibitor, for researchers, scientists, and drug development professionals.

Mechanism of Action and Selectivity

Both this compound and alpelisib are highly selective inhibitors of the p110α catalytic subunit of PI3K.[1][2] However, they differ in their mode of inhibition.

This compound is a targeted covalent inhibitor.[2][] It forms an irreversible bond with cysteine 862 (C862), an amino acid residue unique to the α isoform of PI3K.[4][5] This covalent modification leads to prolonged and specific inhibition of PI3Kα signaling.[]

Alpelisib is a non-covalent, reversible inhibitor that selectively targets the alpha-isoform of PI3K.[6][7] Its mechanism of action involves binding to the ATP-binding pocket of the p110α subunit, thereby preventing the downstream signaling cascade.[8][9]

Potency and Efficacy: A Comparative Overview

Direct head-to-head preclinical studies are limited; however, available data allows for a comparative assessment of their potency and efficacy.

ParameterThis compoundAlpelisib
PI3Kα IC50 6.8 nM[2][10]~5 nM[9]
Selectivity vs. PI3Kβ >24-fold (IC50 = 166 nM)[10]~240-fold (IC50 = ~1200 nM)[9]
Selectivity vs. PI3Kγ >35-fold (IC50 = 240.3 nM)[10]~50-fold (IC50 = ~250 nM)[9]
Selectivity vs. PI3Kδ >444-fold (IC50 = 3,020 nM)[10]~58-fold (IC50 = ~290 nM)[9]
Cellular Potency (EC50) <100 nM in PI3Kα-dependent cell lines[4]Not explicitly stated in provided abstracts
Antiproliferative Activity (GI50) 55 nM (MCF-7), 78 nM (SKOV3)[2]Not explicitly stated in provided abstracts

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from different sources and should be interpreted with caution.

Preclinical and Clinical Findings

This compound: Preclinical Profile

Preclinical studies have demonstrated that this compound potently and specifically inhibits signaling in PI3Kα-dependent cancer cell lines, leading to a significant antiproliferative effect.[4][5] In vivo, administration of this compound at 100 mg/kg in mice resulted in the inhibition of Akt phosphorylation in the spleen, a downstream marker of PI3K activity.[2][10]

Alpelisib: From Preclinical to Clinical Success

Alpelisib has undergone extensive preclinical and clinical evaluation. In preclinical models, it has shown dose- and time-dependent inhibition of the PI3K/AKT pathway in tumor xenografts.[11]

Clinically, alpelisib, in combination with fulvestrant, has demonstrated significant efficacy in patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. The pivotal SOLAR-1 phase III trial showed that the combination of alpelisib and fulvestrant nearly doubled the progression-free survival (PFS) compared to fulvestrant alone (11.0 months vs. 5.7 months).[12] The BYLieve study further supports the use of alpelisib in this patient population after progression on a CDK4/6 inhibitor.[13][14]

Common adverse events associated with alpelisib include hyperglycemia, rash, and diarrhea.[12][15][16]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by both inhibitors and a general workflow for evaluating PI3Kα inhibitor efficacy.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kα PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription CNX_1351 This compound CNX_1351->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Lines Cancer Cell Lines (PIK3CA-mutant vs. Wild-type) Kinase_Assay->Cell_Lines Lead Compound Selection Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (p-AKT levels) Cell_Lines->Western_Blot Xenograft Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->Xenograft Candidate for In Vivo Testing Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (p-AKT in tumors) Xenograft->PD_Analysis Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General Workflow for PI3Kα Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitors. Below are generalized methodologies for key experiments.

PI3Kα Kinase Inhibition Assay (HTRF/ADP-Glo)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PI3Kα.

  • Principle: These are in vitro assays that measure the enzymatic activity of PI3Kα. HTRF (Homogeneous Time-Resolved Fluorescence) assays detect the product of the kinase reaction (PIP3) using a fluorescence-based method. ADP-Glo assays quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.

  • General Protocol:

    • Recombinant PI3Kα enzyme is incubated with the lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate) and ATP in a reaction buffer.

    • The test compound (this compound or alpelisib) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 1 hour at room temperature).[17]

    • For HTRF, detection reagents are added to measure the fluorescent signal. For ADP-Glo, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction, and the resulting luminescence is measured.[2][18]

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) in cancer cell lines.

  • Principle: Assays like the MTT or CellTiter-Glo assay are used to measure the number of viable cells after treatment with the inhibitor.

  • General Protocol:

    • Cancer cell lines (e.g., MCF-7 with E545K mutation, SKOV3 with H1047R mutation) are seeded in 96-well plates and allowed to adhere overnight.[2]

    • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 96 hours).[2]

    • A viability reagent (e.g., MTT) is added, and the absorbance or luminescence is measured, which correlates with the number of viable cells.

    • GI50 values are calculated from the dose-response curves.

Western Blotting for Phospho-Akt
  • Objective: To assess the inhibition of the PI3K signaling pathway in cells or tissues.

  • Principle: This technique detects the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt (p-Akt), a key downstream effector of PI3K.

  • General Protocol:

    • Cells are treated with the inhibitor for a specific time. For in vivo studies, tumor or tissue samples are collected after treatment.[2][19]

    • Proteins are extracted from the cells or tissues, separated by size using gel electrophoresis, and transferred to a membrane.[19]

    • The membrane is incubated with a primary antibody specific for p-Akt (e.g., p-Akt Ser473), followed by a secondary antibody conjugated to an enzyme that allows for detection.

    • The signal is visualized, and the band intensity is quantified to determine the level of p-Akt. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • General Protocol:

    • Human cancer cells are injected into immunocompromised mice to form tumors.[20][21]

    • Once tumors reach a certain size, mice are randomized into treatment and control groups.

    • The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.[2]

    • Tumor volume is measured regularly to assess tumor growth inhibition.[21]

    • At the end of the study, tumors and other tissues may be collected for pharmacodynamic (e.g., p-Akt levels) and toxicity analysis.[20]

Conclusion

Both this compound and alpelisib are potent and selective inhibitors of PI3Kα, a key target in cancer therapy. This compound's covalent mechanism of action offers the potential for prolonged target engagement. Alpelisib, as a clinically validated inhibitor, has demonstrated significant patient benefit in specific breast cancer subtypes. The choice between these or other PI3Kα inhibitors in a research or clinical setting will depend on a variety of factors, including the specific cancer type and its genetic makeup, the desired duration of inhibition, and the overall safety and efficacy profile. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their respective therapeutic potential.

References

Validating CNX-1351 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of CNX-1351, a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative PI3K inhibitors.

Introduction to this compound

This compound is a targeted covalent inhibitor of PI3Kα with a reported IC50 of 6.8 nM.[1][2] Its mechanism of action involves the covalent modification of a unique cysteine residue (C862) within the ATP-binding pocket of the PI3Kα isoform.[3][4][5] This covalent binding leads to prolonged and specific inhibition of PI3Kα signaling, which in turn affects downstream pathways regulating cell growth and proliferation.[3][]

Quantitative Performance of this compound

The following table summarizes the key performance metrics of this compound in various assays.

ParameterValueCell Line/SystemReference
IC50 (PI3Kα) 6.8 nMBiochemical Assay[2]
IC50 (PI3Kβ) 166 nMBiochemical Assay[2]
IC50 (PI3Kγ) 240.3 nMBiochemical Assay[2]
IC50 (PI3Kδ) 3,020 nMBiochemical Assay[2]
EC50 (PI3K signaling) 10-100 nMSKOV3 cells[1]
GI50 (Cell Growth) 77.6 nMSKOV3 cells[2]
GI50 (Cell Growth) 54.7 nMMCF-7 cells[2]

Comparison with Alternative PI3K Inhibitors

This compound's covalent and isoform-selective nature distinguishes it from many other PI3K inhibitors. The table below compares this compound with notable alternatives.

InhibitorTarget(s)MechanismKey Features
This compound PI3KαCovalentHigh isoform selectivity, prolonged target engagement.
Alpelisib (BYL719) PI3KαReversibleFDA-approved for certain breast cancers.[7]
Wortmannin Pan-PI3KCovalentNon-specific, acts as a broad PI3K inhibitor.[7]
LY294002 Pan-PI3KReversibleEarly generation pan-PI3K inhibitor, less potent and selective.
Copanlisib PI3Kα/δReversibleApproved for certain types of lymphoma.[7]
Idelalisib PI3KδReversibleApproved for certain blood cancers.[7]

Experimental Protocols for Target Engagement Validation

Validating that a compound like this compound reaches and binds to its intended target within a cell is crucial. Below are detailed protocols for key experimental methods to confirm target engagement.

Western Blotting for Downstream Signaling

This method assesses the functional consequence of PI3Kα inhibition by measuring the phosphorylation status of downstream effectors like Akt.

Protocol:

  • Cell Culture and Treatment: Plate PIK3CA-mutant cancer cell lines (e.g., SKOV3, MCF-7) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio with increasing this compound concentration indicates target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA measures the change in thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of soluble PI3Kα at each temperature.

  • Analysis: A shift in the melting curve of PI3Kα to a higher temperature in this compound-treated cells compared to control cells indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.

Protocol:

  • Cell Transfection: Co-transfect cells with a vector expressing PI3Kα fused to NanoLuc® luciferase and a vector for a fluorescent energy transfer probe.

  • Compound Treatment: Add this compound at various concentrations to the transfected cells.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

  • Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates that the compound is displacing the tracer and binding to PI3Kα.

Mass Spectrometry-Based Proteomics

This approach directly identifies the covalent modification of the target protein by the inhibitor.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse the cells.

  • Protein Isolation: Isolate PI3Kα using immunoprecipitation.

  • Digestion: Digest the isolated protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for a peptide fragment of PI3Kα containing cysteine 862 with a mass shift corresponding to the adduction of this compound.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for validating target engagement.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3Kα receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt downstream Downstream Effectors (e.g., mTOR) akt->downstream Activation growth Cell Growth & Survival downstream->growth cnx1351 This compound cnx1351->pi3k

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Target_Engagement_Workflow start Start: Treat Cells with This compound direct Direct Binding Assays start->direct indirect Functional Assays start->indirect cetsa CETSA direct->cetsa nanobret NanoBRET direct->nanobret ms Mass Spectrometry direct->ms western Western Blot (p-Akt) indirect->western proliferation Cell Proliferation Assay indirect->proliferation conclusion Conclusion: Target Engagement Validated cetsa->conclusion nanobret->conclusion ms->conclusion western->conclusion proliferation->conclusion

Caption: A generalized workflow for validating the cellular target engagement of this compound.

References

CNX-1351: A Comparative Guide to its Selectivity Profile Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of CNX-1351 against other phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to offer an objective overview of this compound's performance relative to other well-characterized PI3K inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent and isoform-selective targeted covalent inhibitor of PI3Kα.[1][2] Its mechanism of action involves the covalent modification of cysteine 862, an amino acid residue unique to the α isoform of PI3K, leading to its specific and potent inhibition.[1][2] This targeted approach distinguishes this compound from many other PI3K inhibitors, offering a potential for a more focused therapeutic effect with a theoretically improved safety profile.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). Lower IC50 values indicate higher potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity Profile
This compound 6.8 166 240.3 3,020 PI3Kα Selective
Alpelisib (BYL719)4.6[3]1,156[3]250[3]290[3]PI3Kα Selective
Idelalisib (CAL-101)8,600[4]4,000[4]2,100[4]19[4]PI3Kδ Selective
Copanlisib (BAY 80-6946)0.5[5][6][7]3.7[5][6][7]6.4[5][6][7]0.7[5][6][7]Pan-PI3K
Duvelisib (IPI-145)1602[8][9]85[8][9]27.4[8]2.5[8]PI3Kδ/γ Selective
Buparlisib (BKM120)52[10]166[10]116[10]262[10]Pan-PI3K
Pilaralisib (XL147)39[10]>100023[10]36[10]Pan-PI3K (less active against β)
TG-100-115>1000>100083[10]235[10]PI3Kγ/δ Selective
PI-1032[10]3[10]15[10]3[10]Pan-PI3K

As the data indicates, this compound demonstrates high potency against PI3Kα with an IC50 of 6.8 nM, while exhibiting significantly less activity against the β, γ, and δ isoforms, with IC50 values of 166 nM, 240.3 nM, and 3,020 nM, respectively. This represents a greater than 20-fold selectivity for PI3Kα over the other Class I isoforms.

PI3K Signaling Pathway

The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Ras Ras Ras->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The determination of the PI3K isoform selectivity of this compound was performed using in vitro kinase assays. The primary methods employed were the Homogeneous Time-Resolved Fluorescence (HTRF®) assay and the ADP-Glo™ kinase assay.

PI3K HTRF® Kinase Assay

This assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity.

Principle: The assay utilizes a GST-tagged GRP1 pleckstrin homology (PH) domain that specifically binds to PIP3. Biotinylated-PIP3 is used as a tracer. In the absence of kinase activity, the GST-GRP1-PH domain binds to the biotin-PIP3, and through the addition of a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665, a FRET (Förster Resonance Energy Transfer) signal is generated. When the PI3K enzyme is active, it produces unlabeled PIP3, which competes with the biotin-PIP3 for binding to the GRP1-PH domain, leading to a decrease in the FRET signal. The extent of signal decrease is proportional to the kinase activity.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform (α, β, γ, or δ), the substrate (PIP2), and the test inhibitor (e.g., this compound) at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: A detection mixture containing biotin-PIP3, GST-GRP1-PH, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 is added to the reaction wells.

  • Signal Measurement: After an incubation period to allow for the detection reagents to equilibrate, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP in a sample. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

Protocol Outline:

  • Kinase Reaction: The PI3K enzyme, substrate (e.g., phosphatidylinositol), and the inhibitor at various concentrations are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction incubation, the ADP-Glo™ Reagent is added to stop the reaction and eliminate the unused ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair.

  • Luminescence Measurement: Following a final incubation period, the luminescence is measured using a luminometer.

  • Data Analysis: The amount of ADP produced is calculated from a standard curve, and the IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Conclusion

The experimental data clearly demonstrates that this compound is a potent and highly selective inhibitor of the PI3Kα isoform. Its unique covalent mechanism of action and significant selectivity over other Class I PI3K isoforms make it a valuable tool for researchers studying the specific roles of PI3Kα in cellular signaling and a promising candidate for the development of targeted cancer therapies. This guide provides a foundational understanding of its comparative performance, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

CNX-1351: A Precision Tool for Targeting PI3Kα in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CNX-1351 and Pan-PI3K Inhibitors

In the landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical target. Aberrant activation of this pathway is a common driver of tumor growth and survival. While pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), have been developed, their broad activity can lead to significant off-target effects and toxicities. This has spurred the development of isoform-selective inhibitors like this compound, a potent and covalent inhibitor of the PI3Kα isoform, offering a more targeted approach to cancer therapy. This guide provides a detailed comparison of the efficacy of this compound with pan-PI3K inhibitors, supported by experimental data and protocols.

Superior Isoform Selectivity of this compound

This compound distinguishes itself from pan-PI3K inhibitors through its remarkable selectivity for the PI3Kα isoform. This specificity is attributed to its unique covalent mechanism of action, targeting a cysteine residue (C862) that is unique to the α isoform.[1][2] This targeted approach minimizes the inhibition of other PI3K isoforms, which can be crucial for normal cellular functions, thereby potentially reducing the side effects associated with pan-inhibition.

The table below summarizes the inhibitory potency (IC50) of this compound against the four Class I PI3K isoforms, in comparison to two well-characterized pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120).

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound 6.8 [3]166 [3]240.3 [3]3,020 [3]
Pictilisib (GDC-0941)3[2][4]33[2][4]75[2][4]3[2][4]
Buparlisib (BKM120)52[1]166[1]262[1]116[1]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower value indicates greater potency.

As the data illustrates, this compound is significantly more potent against PI3Kα compared to the other isoforms. In contrast, Pictilisib and Buparlisib exhibit potent inhibition across multiple PI3K isoforms, characteristic of their "pan-inhibitor" classification.

Potent Anti-proliferative Activity in PIK3CA-Mutant Cancer Cells

The targeted inhibition of PI3Kα by this compound translates into potent anti-proliferative effects in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.

Cell LineCancer TypePIK3CA MutationThis compound (GI50, nM)
SKOV3Ovarian CancerH1047R78[4]
MCF-7Breast CancerE545K55[4]

GI50 values represent the concentration of the inhibitor required to inhibit the growth of the cells by 50%.

These findings underscore the potential of this compound as a precision medicine for tumors driven by PI3Kα mutations.

Visualizing the PI3K Signaling Pathway

The following diagram, generated using Graphviz, illustrates the central role of PI3K in cell signaling and the points of intervention for PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth CNX1351 This compound (PI3Kα selective) CNX1351->PI3K PanInhibitor Pan-PI3K Inhibitors (α, β, γ, δ) PanInhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

Experimental Protocols

The determination of inhibitor potency and cellular activity relies on robust and standardized experimental assays. Below are the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assays (IC50 Determination)

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for PI3Kα, β, γ, and δ)

  • Principle: This assay measures the production of PIP3, the product of PI3K activity. It utilizes a competitive immunoassay format where the amount of PIP3 produced displaces a biotinylated PIP3 tracer from a detection complex, leading to a decrease in the HTRF signal.

  • Protocol Outline:

    • Recombinant PI3K enzymes (α, β, γ, or δ) are incubated with the inhibitor (this compound or pan-PI3K inhibitors) at varying concentrations.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate, PIP2.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A detection mixture containing a europium-labeled anti-GST antibody, a GST-tagged PH domain (which binds to PIP3), and a biotinylated PIP3 tracer linked to an acceptor fluorophore is added to stop the reaction.

    • After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. ADP-Glo™ Kinase Assay

  • Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity.

  • Protocol Outline:

    • The PI3K enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The reaction is started by the addition of ATP and the appropriate lipid substrate (e.g., phosphatidylinositol).

    • After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added, which converts the ADP produced into ATP and, in a coupled reaction, uses the newly synthesized ATP to generate a luminescent signal via luciferase.

    • The luminescence is measured using a luminometer, and the signal intensity correlates with the amount of ADP produced and thus the kinase activity.

    • IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Cell Proliferation Assay (GI50 Determination)
  • Principle: This assay measures the effect of a compound on the proliferation of cancer cells over a period of time.

  • Protocol Outline:

    • Cancer cells (e.g., SKOV3, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 96 hours).

    • After the treatment period, cell viability is assessed using a colorimetric or fluorometric method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • The GI50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the PI3K pathway. Its high selectivity for the PI3Kα isoform, driven by a unique covalent binding mechanism, offers a distinct advantage over pan-PI3K inhibitors. This precision targeting translates to potent anti-proliferative activity in cancer cells with specific genetic alterations, highlighting its potential for a more personalized and effective approach to cancer treatment with a potentially improved safety profile. The data and protocols presented here provide a solid foundation for researchers and drug developers to further explore the therapeutic utility of this compound.

References

The Covalent Advantage: A Comparative Guide to CNX-1351 in PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CNX-1351, a covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), with other PI3Kα inhibitors. This document outlines the unique advantages conferred by its covalent mechanism of action, supported by experimental data and detailed methodologies.

Covalent inhibition represents a powerful strategy in drug design, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity. This compound exemplifies these advantages by specifically and irreversibly binding to a unique cysteine residue (C862) in the ATP-binding pocket of the p110α subunit of PI3K.[1][2][3] This targeted approach distinguishes it from non-covalent inhibitors and other covalent molecules in the landscape of PI3Kα-targeted cancer therapies.

Unveiling the Mechanism: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene encoding the p110α subunit, is a frequent driver of oncogenesis in a variety of solid tumors.[4][5] Inhibitors of PI3Kα, such as this compound, aim to block the aberrant signaling cascade initiated by the mutated enzyme.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CNX_1351 This compound CNX_1351->PI3K Covalent Inhibition

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Performance Benchmarks: this compound vs. Alternative PI3Kα Inhibitors

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its growth inhibitory concentration (GI50). The following tables summarize the performance of this compound in comparison to other notable PI3Kα inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTypePI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Selectivity for PI3Kα over other isoforms
This compound Covalent6.8[6][7]166[7]3020[7]240.3[7]High
TOS-358 Covalent----Highly Selective
Alpelisib (BYL719) Non-covalent5[8]1200[9]250[9]290[9]High
Taselisib (GDC-0032) Non-covalent~70 (average in p110α mutant lines)[10]---β-sparing
Serabelisib (TAK-117) Non-covalent21[6]>100-fold higher>100-fold higher>100-fold higherHigh

Data for TOS-358's specific IC50 values are not publicly available but it is described as a "highly selective covalent inhibitor of PI3Kα"[11].

Table 2: In Vitro Cellular Antiproliferative Activity (GI50)
CompoundCell LinePIK3CA MutationGI50 (nM)
This compound SKOV3H1047R78[6][7]
This compound MCF-7E545K55[6][7]
Alpelisib (BYL719) Various breast cancer cell linesMutant-
Taselisib (GDC-0032) HER2/neu FISH positive/PIK3CA mutated USC cell linesMutant42 (average)[12][13]
Taselisib (GDC-0032) HER2/neu FISH negative/PIK3CA wild-type USC cell linesWild-type380 (average)[12][13]

Alpelisib has demonstrated increased activity in cell lines with PIK3CA gene alterations, though specific GI50 values are not detailed in the provided search results[14].

The Enduring Advantage of Covalent Inhibition

The covalent binding of this compound to PI3Kα offers several key advantages over non-covalent inhibitors:

  • Prolonged Target Occupancy: By forming a stable, irreversible bond, this compound provides sustained inhibition of PI3Kα, which can lead to a more durable downstream signaling blockade. This is in contrast to non-covalent inhibitors, which are in a constant state of binding and unbinding from their target.

  • Increased Potency: The irreversible nature of the interaction can result in higher apparent potency, as the inhibitor effectively removes active enzyme from the cellular pool over time.

  • Potential for Lower Dosing and Reduced Off-Target Effects: The prolonged duration of action may allow for less frequent dosing, and the high specificity for the target can minimize off-target toxicities that are often associated with less selective kinase inhibitors.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible in vitro assays. Below are the generalized methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is commonly used to measure the activity of lipid kinases like PI3K.

HTRF_Workflow start Start reagents Prepare Assay Components: - PI3Kα enzyme - PIP2 substrate - ATP - Test Compound (e.g., this compound) start->reagents incubation Incubate reaction mixture reagents->incubation stop_detection Add Stop Solution and Detection Reagents incubation->stop_detection read Read HTRF signal on microplate reader stop_detection->read end End read->end

Caption: Generalized workflow for an HTRF kinase assay.

Detailed Methodology:

  • Reaction Setup: In a 384-well plate, the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and varying concentrations of the test inhibitor (like this compound) are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Termination and Detection: A stop solution is added to halt the enzymatic reaction. This is followed by the addition of detection reagents, which typically include a europium-labeled antibody and a fluorescent acceptor that binds to the product of the kinase reaction (PIP3).

  • Signal Reading: The plate is read on an HTRF-compatible microplate reader. The signal is proportional to the amount of product formed and is inversely correlated with the inhibitory activity of the test compound.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Detailed Methodology:

  • Kinase Reaction: The PI3Kα enzyme, substrate, ATP, and test inhibitor are incubated together in a multi-well plate.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP produced in the initial reaction into ATP.

  • Luminescence Generation: The newly generated ATP is used by a luciferase to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Conclusion

This compound's covalent mechanism of action provides a distinct and advantageous profile for the inhibition of PI3Kα. Its high potency and selectivity, coupled with the durable target engagement inherent to covalent inhibitors, position it as a valuable tool for research and a promising candidate for further therapeutic development. The comparative data presented herein underscores the potential of this compound to overcome some of the limitations of non-covalent inhibitors in the pursuit of effective and targeted cancer therapies.

References

CNX-1351: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor CNX-1351, focusing on its cross-reactivity with other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's performance and potential applications.

Executive Summary

This compound is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 6.8 nM.[1][2][] Its mechanism of action involves the covalent modification of cysteine 862 in the ATP-binding pocket of PI3Kα, a residue that is not conserved in other PI3K isoforms, contributing to its selectivity.[4][5] This guide presents data on the cross-reactivity of this compound against other lipid kinases and outlines the experimental protocols used to determine its selectivity profile.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been evaluated against a panel of lipid kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency against different kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα6.81
PI3Kβ166~24
PI3Kγ240.3~35
PI3Kδ3,020~444
PI3KC2A>1,000>147
PI3KC>1,000>147
PI4Kα>1,000>147
PI4Kβ>1,000>147
SPHK1>1,000>147
SPHK2>1,000>147

Data sourced from Cayman Chemical and MedchemExpress.[1][2]

Signaling Pathway and Mechanism of Action

This compound targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4] By selectively inhibiting PI3Kα, this compound effectively blocks the downstream signaling cascade, leading to an antiproliferative effect in cancer cell lines with PI3Kα-activating mutations.[1][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates CNX1351 This compound CNX1351->PI3Ka Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental Protocols

The cross-reactivity of this compound was determined using established kinase assay methodologies.

Lipid Kinase Panel Assay

Objective: To determine the IC50 values of this compound against a panel of 10 lipid kinases.

Methodology:

  • Assay Format: A 10-concentration IC50 curve was generated with a 3-fold serial dilution of this compound, starting at a concentration of 1 µM.[1] The reactions were conducted at an ATP concentration of 10 µM.[1]

  • Detection Method:

    • For PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, a Homogeneous Time Resolved Fluorescence (HTRF) assay format was utilized.[1]

    • For the other lipid kinases in the panel, the ADP-GLO™ Kinase Assay was used.[1]

  • Substrates:

    • HTRF assays used phosphatidylinositol 4,5-bisphosphate as the substrate.[1]

    • Sphingosine was the substrate for SPHK1 and SPHK2.[1]

    • Phosphatidylinositol was used for the other kinases in the ADP-GLO assay format.[1]

General Kinase Selectivity Panel

Objective: To assess the broader kinase selectivity of this compound.

Methodology:

  • Assay Format: this compound was tested at a final concentration of 1 µM in a radioisotope-based assay.[6]

  • Detection Method: The HotSpot℠ technology, a radioisotope-based P81 phosphocellulose filter binding assay, was employed.[6] This method measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

  • Procedure:

    • This compound was dissolved in pure DMSO.[6]

    • The kinase, substrate, and any required cofactors were pre-incubated with the compound for 30 minutes at room temperature.[6]

    • The kinase reaction was initiated by the addition of ³³P-ATP (10 µM).[6]

    • The reaction mixture was then spotted onto a P81 filter membrane, which captures the phosphorylated substrate.

    • Unreacted ³³P-ATP was washed away.

    • The amount of radioactivity remaining on the filter was quantified using a scintillation counter to determine the level of kinase inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound This compound Dilution (10 concentrations) Preincubation Pre-incubation (30 min, RT) Compound->Preincubation Kinase Kinase & Substrate Solution Kinase->Preincubation Initiation Add ATP (e.g., [γ-³³P]-ATP) Preincubation->Initiation Incubation Kinase Reaction Initiation->Incubation HTRF HTRF Reading (PI3Kα, β, γ, δ) Incubation->HTRF ADPGlo ADP-Glo Reading (Other Lipid Kinases) Incubation->ADPGlo Filter Spot on P81 Filter (General Panel) Incubation->Filter Wash Wash Filter Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: General workflow for kinase cross-reactivity screening.

Conclusion

The experimental data demonstrates that this compound is a highly selective inhibitor for PI3Kα. Its covalent binding mechanism to a non-conserved cysteine residue provides a structural basis for its high degree of selectivity over other PI3K isoforms and a broader panel of lipid kinases. This selectivity profile makes this compound a valuable tool for investigating the specific roles of PI3Kα in cellular signaling and a promising candidate for the development of targeted cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling CNX-1351

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for the potent and isoform-selective targeted covalent PI3Kα inhibitor, CNX-1351. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational lifecycle of this compound within a research setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The recommended PPE includes:

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes and fine particles.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are mandatory to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, such as weighing or preparing solutions, a NIOSH/MSHA-approved respirator should be worn.[1] For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1]

Operational Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • Avoid direct contact with the compound. Use appropriate tools for weighing and transferring the substance.

    • Prevent the generation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • For long-term storage as a powder, -20°C is recommended, which can ensure stability for up to 3 years.[2] At 4°C, the powder is stable for 2 years.[2]

    • Stock solutions should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/KinaseReference
IC50 6.8 nMPI3Kα[3]
166 nMPI3Kβ[3]
240.3 nMPI3Kγ[3]
3,020 nMPI3Kδ[3]
>1 µMPI3KC2A, PI3KC, PI4Kα, PI4Kβ, SPHK1, SPHK2[3]
GI50 77.6 nMSKOV3[3]
54.7 nMMCF-7[3]
Storage Stability (Powder) ≥ 4 years at -20°CN/A[3]
Storage Stability (Solution) 2 years at -80°C, 1 year at -20°CN/A
Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following provides a general workflow for preparing a this compound solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation:

    • Don appropriate PPE (lab coat, gloves, safety goggles).

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust inhalation.

    • Use a calibrated analytical balance.

  • Weighing this compound:

    • Carefully weigh the desired amount of this compound powder (Molecular Weight: 573.7 g/mol ) into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Storage and Aliquoting:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Waste Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated, sealed hazardous waste container.

Visualizations

Signaling Pathway

The diagram below illustrates the PI3K-Akt signaling pathway, indicating the point of inhibition by this compound. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. This compound covalently modifies and inhibits PI3Kα, a key component of this pathway.[4]

PI3K_Akt_Pathway PI3K-Akt Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth CNX1351 This compound CNX1351->PI3K Covalent Inhibition

Caption: PI3K-Akt signaling pathway with this compound inhibition point.

Experimental Workflow

The following diagram outlines the general workflow for handling a potent compound like this compound in a laboratory setting, from receipt to disposal.

Compound_Handling_Workflow Workflow for Handling Potent Compounds (e.g., this compound) cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal Receive Receive Compound Log Log in Inventory Receive->Log Store Store Appropriately (-20°C or -80°C) Log->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare Aliquot Aliquot for Single Use Prepare->Aliquot Experiment Use in Experiment Aliquot->Experiment Record Record Usage Experiment->Record CollectWaste Collect Contaminated Waste Experiment->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: General laboratory workflow for handling potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.